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  • Product: Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
  • CAS: 1187163-46-7

Core Science & Biosynthesis

Foundational

A Framework for the Physicochemical Characterization of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

An In-depth Technical Guide Abstract: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic molecule incorporating both thiophene and pyridine scaffolds. Such structures are of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic molecule incorporating both thiophene and pyridine scaffolds. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] Despite its availability from chemical suppliers, a comprehensive public dataset of its core physical properties is notably absent. This technical guide serves as a foundational document for researchers, chemists, and drug development professionals. It provides the established molecular identity of the compound and, more critically, outlines a suite of robust, self-validating experimental protocols for the determination of its essential physical and chemical properties. By explaining the causality behind experimental choices, this guide equips scientists with the necessary framework to generate the reliable and reproducible data required for advancing research, ensuring formulation success, and meeting regulatory standards.

Molecular Identity and Computed Properties

The initial step in the characterization of any chemical entity is to confirm its identity through established nomenclature and structural identifiers. Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a specific isomer whose precise structure is critical to its function and properties.

The fundamental identifiers for this compound have been consolidated from supplier databases and chemical registries.[3]

PropertyValueSource
Compound Name Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylateN/A
CAS Number 1187163-46-7[3]
Molecular Formula C₁₃H₁₃NO₂S[3]
Molecular Weight 247.31 g/mol [3][4]
SMILES CCOC(=O)c1ccc(s1)-c1cccc(C)n1[3]
InChI InChI=1/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3[3]
InChIKey ZUBZCVZVYZDUKO-UHFFFAOYSA-N[3]

While experimental data is sparse, computational methods can provide valuable estimations for properties relevant to drug discovery. For related heterocyclic structures, properties such as the octanol-water partition coefficient (XLogP3), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are routinely calculated to predict pharmacokinetic behavior.[5][6] Researchers initiating work with this compound are encouraged to perform similar in silico modeling as a preliminary step.

Experimental Determination of Core Physical Properties

The following protocols are designed to be robust and self-validating, providing the foundational data for any subsequent research or development activities.

Physical State and Appearance

Expertise & Causality: The physical form (e.g., crystalline solid, amorphous powder, oil) at standard temperature and pressure is the most fundamental physical property. It dictates handling, storage, and purification strategies. The color and odor (or lack thereof) are important for preliminary identification and safety assessment. For instance, a deviation from a pure white or off-white color may suggest the presence of impurities.

Protocol:

  • Place approximately 10-20 mg of the purified compound onto a clean, dry watch glass.

  • Observe the sample at ambient temperature (20-25°C) against a white background.

  • Record the physical form (e.g., crystalline solid, amorphous powder, oil).

  • Record the color of the sample.

  • Carefully note any distinct odor by wafting vapors toward the nose; do not inhale directly.

Melting Point (MP) Determination

Expertise & Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range. This property is essential for quality control and serves as a reliable identification metric when compared against a reference standard.

Protocol:

  • Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.

  • Sample Preparation: Finely crush a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (10-15°C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a new sample, heat rapidly to within 15-20°C of the approximate MP.

    • Decrease the heating rate to 1-2°C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Trustworthiness: This protocol is self-validating through the initial calibration step. Repeating the measurement with a second sample ensures the reproducibility of the result.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement P1 Crush Dry Sample P2 Pack Capillary Tube (2-3 mm height) P1->P2 M2 Rapid Scan (10-15°C/min) to find approximate MP P2->M2 M1 Calibrate Apparatus with Standards M1->M2 M3 Slow Scan (1-2°C/min) near approximate MP M2->M3 M4 Record T1 (first liquid) and T2 (all liquid) M3->M4 R1 Final Melting Range M4->R1 Report as Range (T1-T2)

Fig. 1: Workflow for Melting Point Determination.
Solubility Profiling

Expertise & Causality: Solubility is a cornerstone of drug development, profoundly impacting bioavailability, formulation, and the design of in vitro assays. A compound's solubility in both aqueous (e.g., phosphate-buffered saline, PBS) and organic solvents (e.g., DMSO, ethanol) determines its suitability for different stages of research. The pyridine and ester moieties suggest some polarity, while the thiophene and hydrocarbon portions confer lipophilicity, making its solubility profile non-obvious without experimental testing.

Protocol:

  • Preparation: Dispense a precisely weighed mass (e.g., 1.0 mg) of the compound into separate, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile). This corresponds to an initial concentration of 10 mg/mL.

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour.

  • Observation: Visually inspect each vial for undissolved solid.

  • Classification:

    • Soluble: If a clear solution is formed.

    • Sparingly Soluble: If the solution is hazy or contains a small amount of undissolved solid.

    • Insoluble: If most or all of the solid remains undissolved.

  • Semi-Quantitative Analysis (Optional): For samples that dissolve, add another aliquot of the compound to determine the saturation point. For insoluble samples, add more solvent to find the concentration at which it dissolves.

SolubilityWorkflow Start Weigh 1 mg Compound AddSolvent Add 100 µL Solvent (e.g., PBS, DMSO) Start->AddSolvent Vortex Vortex & Equilibrate (1 hr @ 25°C) AddSolvent->Vortex Observe Visually Inspect Sample Vortex->Observe Soluble Result: Soluble Observe->Soluble Clear Solution Sparingly Result: Sparingly Soluble Observe->Sparingly Hazy / Some Solid Insoluble Result: Insoluble Observe->Insoluble Most Solid Remains

Fig. 2: Decision workflow for solubility classification.

Spectroscopic and Structural Confirmation

Confirmation of the molecular structure is paramount. The following techniques provide unambiguous evidence of the compound's identity, complementing the physical property data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene and pyridine rings, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group on the pyridine ring. The chemical shifts and coupling constants will be definitive for the 2,5-disubstituted thiophene and 2,6-disubstituted pyridine patterns.

  • ¹³C NMR: The carbon NMR spectrum should reveal the expected number of carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically ~160-170 ppm) and distinct signals for the aromatic carbons of the two heterocyclic rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The analysis is expected to show a protonated molecular ion ([M+H]⁺) at an m/z value corresponding to C₁₃H₁₄NO₂S⁺ (calculated: 248.0740), confirming the elemental composition with high accuracy.[1]

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of key functional groups. Expected characteristic absorption bands include:

  • ~1700-1720 cm⁻¹: A strong C=O stretch from the ethyl ester.

  • ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations from the pyridine and thiophene rings.

  • ~2900-3000 cm⁻¹: C-H stretching from the alkyl groups.

  • ~1100-1300 cm⁻¹: C-O stretching from the ester group.

Implications for Research and Drug Development

The comprehensive physicochemical data generated through these protocols is indispensable for the rational progression of a compound in a research or drug development pipeline.

  • Purity and Identity: A sharp melting point and confirmatory spectral data establish a reliable baseline for the material, ensuring that biological or chemical screening results are attributable to the correct molecule.

  • Formulation and Administration: Solubility data directly informs how the compound can be formulated for in vitro and in vivo studies. Poor aqueous solubility may necessitate the use of co-solvents, surfactants, or advanced formulation strategies to achieve the required concentrations for efficacy and toxicity testing.

  • Pharmacokinetics (ADME): While not measured directly here, properties like solubility and physical state are inputs for predictive models of absorption, distribution, metabolism, and excretion (ADME). A compound that is a solid with low aqueous solubility may present challenges for oral absorption.

References

  • Molport. ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | 1187163-46-7. Available from: [Link]

  • Howei. CAS 1187163-46-7 | Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate,97%. Available from: [Link]

  • Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

  • PubChem. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Available from: [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Available from: [Link]

  • MDPI. Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][7]triazolo[4,3-a]pyrimidine-6-carboxylate. Available from: [Link]

  • Chemsrc. Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate. Available from: [Link]

  • Molport. ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate | 1187170-31-5. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link]

  • PMC. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Available from: [Link]

  • MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available from: [Link]

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available from: [Link]

Sources

Exploratory

A Spectroscopic Investigation of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental prerequisites for any further chemical or biological studies.

Introduction

Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate possesses a unique molecular architecture, integrating a thiophene-2-carboxylate core with a 6-methylpyridine substituent. This combination of aromatic and heteroaromatic rings, along with the ester functionality, imparts specific electronic and steric properties that are of significant interest. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach provides the necessary rigor. This guide will not only present the spectroscopic data but also delve into the rationale behind the observed signals, providing a framework for the analysis of similar complex heterocyclic systems.

Molecular Structure and Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol:

A sample of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Predicted ¹H NMR Data:
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d1HH-3
~7.55d1HH-4
~7.65t1HH-4'
~7.45d1HH-3'
~7.10d1HH-5'
~4.35q2H-O-CH₂ -CH₃
~2.60s3HPy-CH₃
~1.40t3H-O-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals several key features that confirm the structure of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate.

  • Aromatic Region (7.0-8.0 ppm): Five signals are expected in this region, corresponding to the protons on the thiophene and pyridine rings.

    • The two doublets at approximately 7.75 and 7.55 ppm are assigned to the thiophene protons, H-3 and H-4, respectively. Their doublet nature arises from coupling to each other.

    • The pyridine ring protons are expected to show a characteristic splitting pattern. The signal for H-4' is predicted to be a triplet due to coupling with both H-3' and H-5'. The protons H-3' and H-5' will appear as doublets. The exact chemical shifts are influenced by the electronic effects of the thiophene substituent and the methyl group.

  • Ethyl Ester Group:

    • A quartet at approximately 4.35 ppm is characteristic of the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, which are split by the adjacent methyl protons.

    • A triplet at around 1.40 ppm corresponds to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the neighboring methylene protons.

  • Methyl Pyridine Group:

    • A singlet at approximately 2.60 ppm is assigned to the methyl protons on the pyridine ring. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on a 400 MHz NMR spectrometer with the same sample solution used for ¹H NMR. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:
Chemical Shift (δ, ppm)Assignment
~162.0C =O
~157.0C-6'
~151.0C-2'
~145.0C-5
~138.0C-4'
~134.0C-2
~128.0C-4
~125.0C-3
~122.0C-3'
~118.0C-5'
~61.0-O-CH₂ -CH₃
~24.5Py-CH₃
~14.5-O-CH₂-CH₃
Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum provides complementary evidence for the proposed structure.

  • Carbonyl Carbon: The signal at approximately 162.0 ppm is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons: A series of signals between 118 and 157 ppm are assigned to the carbon atoms of the thiophene and pyridine rings. The chemical shifts are influenced by the heteroatoms and the substituents. For instance, the carbons directly attached to the nitrogen (C-2' and C-6') and sulfur (C-2 and C-5) atoms are expected to be significantly deshielded.

  • Aliphatic Carbons: The signals at approximately 61.0 ppm and 14.5 ppm correspond to the methylene and methyl carbons of the ethyl ester group, respectively. The signal around 24.5 ppm is attributed to the methyl carbon attached to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol:

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Predicted Mass Spectrometry Data:
m/zInterpretation
248.07[M+H]⁺ (Molecular ion + proton)
202.05[M - C₂H₅O]⁺
174.05[M - C₂H₅O - CO]⁺
Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 248.07, which corresponds to the molecular formula C₁₃H₁₃NO₂S. Key fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z 202.05. Subsequent loss of carbon monoxide (CO) would result in a fragment at m/z 174.05. These fragmentation patterns are characteristic of ethyl esters and provide strong evidence for the presence of this functional group.

fragmentation mol [C₁₃H₁₃NO₂S + H]⁺ m/z = 248.07 frag1 [M - C₂H₅O]⁺ m/z = 202.05 mol->frag1 - C₂H₅O frag2 [M - C₂H₅O - CO]⁺ m/z = 174.05 frag1->frag2 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Predicted IR Absorption Data:
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (ester)
~840StrongC-H out-of-plane bending (thiophene)
~780StrongC-H out-of-plane bending (pyridine)
Interpretation of the IR Spectrum:

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

  • C-H Stretching: Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H bonds on the aromatic rings, while those in the 2980-2850 cm⁻¹ range correspond to the aliphatic C-H bonds of the ethyl and methyl groups.

  • Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.[1][2] The position of this band can be influenced by conjugation with the thiophene ring.[1]

  • Aromatic Ring Stretching: Multiple bands in the 1600-1470 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the thiophene and pyridine rings.[3][4]

  • C-O Stretching: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the ester functionality.[1][5]

  • Out-of-Plane Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) are associated with C-H out-of-plane bending vibrations and are characteristic of the substitution patterns on the aromatic rings.[4][6]

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a self-validating and coherent spectroscopic profile for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle, and together they unequivocally confirm the identity and purity of the compound. The interpretations provided in this guide, grounded in established spectroscopic principles, serve as a robust framework for the characterization of this and other complex heterocyclic molecules, ensuring the scientific integrity of subsequent research and development endeavors.

References

  • Jones, R. A., & Rao, R. P. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry.
  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. (n.d.). Applied Spectroscopy.
  • Otsuji, Y., & Imoto, E. (2010, April 5).
  • Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Tables (short summary of common absorption frequencies). (n.d.). University of Wisconsin-Madison.
  • Satonaka, H. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Franke, M., Ens, T., Mix, A., & Mitzel, N. W. (n.d.). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K).
  • Supporting Inform
  • The Infrared Absorption Spectra of Deuterated Esters: II. Ethyl Acetate. (n.d.). Canadian Journal of Chemistry.
  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016, May 23). The Journal of Physical Chemistry A.
  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
  • Fragmentation Patterns in Mass Spectra. (n.d.). Chemguide. Retrieved from [Link]

Sources

Foundational

Mass spectrometry analysis of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

An in-depth technical analysis of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate requires a rigorous understanding of its physicochemical properties, ionization behavior, and gas-phase fragmentation mechanics. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate requires a rigorous understanding of its physicochemical properties, ionization behavior, and gas-phase fragmentation mechanics. Thiophene-2-carboxylate and carboxamide derivatives serve as prominent lead scaffolds in drug discovery, frequently utilized in the development of antibacterial agents and kinase inhibitors[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. This whitepaper elucidates the causality behind analytical method development, detailing how the structural motifs of this molecule dictate its mass spectrometric behavior, and provides a self-validating protocol for robust quantitative bioanalysis.

Molecular Causality & Ionization Strategy

The molecule Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate (Chemical Formula: C₁₃H₁₃NO₂S) consists of three distinct functional domains: an ethyl ester, a central thiophene ring, and a 6-methylpyridine moiety.

Ionization Causality: In liquid chromatography-mass spectrometry (LC-MS), the choice of ionization mode is dictated by the analyte's proton affinity. The nitrogen atom within the 6-methylpyridin-2-yl group possesses an available lone pair of electrons, making it a highly efficient proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice for this compound. The formation of the protonated precursor ion [M+H]⁺ at m/z 248.0740 is highly favorable and yields exceptional signal-to-noise (S/N) ratios compared to atmospheric pressure chemical ionization (APCI) or negative ion modes.

Table 1: Physicochemical and Mass Spectrometry Parameters

ParameterValueAnalytical Implication
Chemical Formula C₁₃H₁₃NO₂SDetermines isotopic distribution (M+2 peak from ³²S/³⁴S).
Monoisotopic Mass 247.0667 DaBaseline for high-resolution mass accuracy calculations.
Precursor Ion[M+H]⁺ 248.0740 DaTarget Q1 mass for tandem quadrupole (QqQ) analysis.
Preferred Ionization ESI+Driven by the basicity of the pyridine nitrogen.
LogP (Predicted) ~2.8 - 3.2Indicates moderate lipophilicity; requires high organic mobile phase for elution.

Collision-Induced Dissociation (CID) Mechanics

Understanding the structural elucidation of this compound requires mapping its fragmentation pathways under Collision-Induced Dissociation (CID). When the [M+H]⁺ precursor ion is isolated and subjected to collision with an inert gas (e.g., Argon), the kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages.

  • Ester Cleavage (Low to Moderate Collision Energy): Ester fragmentation typically involves bond cleavage adjacent to the carbonyl group[2]. For ethyl esters, a highly characteristic neutral loss of ethylene (C₂H₄, 28 Da) occurs via a hydrogen rearrangement, yielding a protonated carboxylic acid derivative at m/z 220.04[3]. Subsequent loss of water (H₂O, 18 Da) generates a highly stable acylium ion at m/z 202.03. Alternatively, direct loss of ethanol (C₂H₅OH, 46 Da) can bypass the intermediate to form the acylium ion directly.

  • Heterocycle Cleavage (High Collision Energy): The bond connecting the thiophene and pyridine rings is susceptible to cleavage. Pyridine derivatives often undergo specific fragmentation pathways that can be elucidated using high-accuracy tandem mass spectrometry[4]. Cleavage here results in charge retention on the basic pyridine fragment, generating a protonated 2-methylpyridine ion at m/z 94.06.

  • Thiophene Ring Opening: Under elevated collision energies, thiophene derivatives exhibit pronounced skeletal rearrangements and ring-opening events, often resulting in the loss of sulfur-containing neutral species[5].

MS_Fragmentation M [M+H]+ m/z 248.07 Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate A [M+H - C2H4]+ m/z 220.04 Carboxylic Acid M->A - C2H4 (28 Da) Ester Cleavage B [M+H - C2H5OH]+ m/z 202.03 Acylium Ion M->B - C2H5OH (46 Da) Direct Cleavage C [C6H8N]+ m/z 94.06 Protonated Methylpyridine M->C Heterocycle Cleavage D [C7H5OS]+ m/z 137.01 Thiophene Core M->D Heterocycle Cleavage A->B - H2O (18 Da)

Proposed MS/MS fragmentation pathways for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate.

Self-Validating LC-MS/MS Analytical Protocol

To ensure trustworthiness and scientific integrity in pharmacokinetic or impurity profiling, the analytical method must be a self-validating system. This means the protocol inherently controls for matrix effects, ion suppression, and carryover through the mandatory use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and strategic blank injections.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation Synthesize or procure a deuterated analog (e.g., Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate-d₄) to serve as the SIL-IS. Prepare primary stock solutions (1 mg/mL) in LC-MS grade methanol.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the SIL-IS (100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio forces protein denaturation and precipitation while simultaneously extracting the lipophilic analyte.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

Step 3: Reconstitution and Matrix Matching Transfer 100 µL of the supernatant to an autosampler vial. Add 100 µL of Mobile Phase A (0.1% Formic Acid in H₂O). Causality: Diluting the highly organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase LC column.

Step 4: System Suitability and Sequence Design A self-validating sequence must begin with:

  • Double Blank: Matrix extract with no analyte and no IS (monitors endogenous interference).

  • Single Blank: Matrix extract with IS only (monitors IS isotopic purity and carryover).

  • LLOQ Sample: Validates the lower limit of quantification sensitivity.

Workflow S1 Sample Prep (Protein PPT + SIL-IS) S2 Chromatography (UPLC C18 Separation) S1->S2 S3 Ionization (ESI+ Source) S2->S3 S4 Mass Analysis (QqQ MRM Mode) S3->S4 S5 Data Validation (QC & Blanks) S4->S5

Self-validating LC-MS/MS experimental workflow for quantitative bioanalysis.

Quantitative Data & Methodological Parameters

Chromatographic separation is achieved using a sub-2-micron C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm) to ensure sharp peak shapes and rapid analysis times.

Table 2: UPLC Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.40955
1.000.40955
4.000.401090
5.000.401090
5.100.40955
6.500.40955

Table 3: Optimized MRM Transitions (Triple Quadrupole)

Note: The m/z 94.1 fragment is selected as the quantifier due to the stability of the pyridine cation, which provides the highest signal intensity and lowest baseline noise.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment / Role
248.194.15035[C₆H₈N]⁺ / Quantifier
248.1202.05025[M+H - C₂H₅OH]⁺ / Qualifier 1
248.1220.05015[M+H - C₂H₄]⁺ / Qualifier 2

By adhering to these optimized parameters and understanding the fundamental gas-phase chemistry of the target analyte, researchers can ensure highly reproducible, sensitive, and artifact-free quantification of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate in complex biological matrices.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • mass spectra - fragmentation patterns Source: Chemguide URL:[Link]

  • Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES Source: ResearchGate URL:[Link]

Sources

Exploratory

Engineering the Pyridinyl-Thiophene Scaffold: A Multi-Target Modality in Oncology, Virology, and Neurodegeneration

Executive Summary The pyridinyl-thiophene moiety has emerged as a highly versatile pharmacophore in modern rational drug design. By combining the hydrogen-bond accepting capability of the pyridine ring with the electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridinyl-thiophene moiety has emerged as a highly versatile pharmacophore in modern rational drug design. By combining the hydrogen-bond accepting capability of the pyridine ring with the electronic tunability and lipophilicity of the thiophene core, this scaffold can be precisely engineered to interact with diverse catalytic sites. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, target validation, and self-validating experimental protocols for deploying pyridinyl-thiophene compounds against three critical therapeutic targets: Inosine Monophosphate Dehydrogenase (IMPDH) in oncology, 3C/3CL viral proteases in virology, and β-secretase (BACE-1) in neurodegeneration.

Oncology: Hijacking the NAD Salvage Pathway to Target IMPDH

Recent breakthroughs have demonstrated that N-pyridinylthiophene carboxamides (e.g., Compound 21 and its optimized derivative, Compound 9) exhibit profound, selective toxicity against malignant peripheral nerve sheath tumors (MPNST)[1]. The mechanism of action is a fascinating example of "lethal synthesis," where the cancer cell's own metabolic machinery is weaponized against it.

These compounds act as prodrugs that hijack the NAD salvage pathway[2].

  • Mechanistic Causality: The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) first converts the pyridinyl-thiophene prodrug into a mononucleotide intermediate[1].

  • Subsequently, Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) adenylates this intermediate, forming a toxic adenine dinucleotide (AD) analog[1].

  • This unnatural AD analog acts as a potent competitive inhibitor of IMPDH, leading to rapid GTP depletion and metabolic collapse specifically in neuronal cancer cells[1].

IMPDH_Pathway Prodrug N-Pyridinylthiophene Carboxamide NAMPT NAMPT Enzyme Prodrug->NAMPT Substrate Binding Intermediate Mononucleotide Intermediate NAMPT->Intermediate Catalysis (+PRPP) NMNAT1 NMNAT1 Enzyme Intermediate->NMNAT1 Substrate Binding ActiveMetabolite Toxic AD Analog (Active Metabolite) NMNAT1->ActiveMetabolite Adenylation (+ATP) IMPDH IMPDH Inhibition ActiveMetabolite->IMPDH Competitive Inhibition CellDeath MPNST Cell Death IMPDH->CellDeath GTP Depletion

Metabolic activation of N-pyridinylthiophene carboxamides via the NAD salvage pathway.

Virology: Non-Peptidic Inhibition of 3C and 3CL Proteases

Viral proteases, specifically the 3C protease (3Cpro) of enteroviruses/rhinoviruses and the 3C-like protease (3CLpro) of coronaviruses, share a highly conserved catalytic architecture[3]. Historically, peptidomimetics were used to target these sites, but they often suffer from poor bioavailability. Pyridinyl thiophene esters have been identified as potent, non-peptidic alternatives[4].

  • Mechanistic Causality: High-throughput screening identified a pyridinyl thiophene ester (Compound 5) with significant inhibitory activity against both Hepatitis A Virus (HAV) 3Cpro and SARS 3CLpro (IC50 = 0.5 µM)[4].

  • Structure-activity relationship (SAR) optimization revealed that incorporating a 5-bromo substituent on the pyridine ring (Compound 7) drastically increased potency against Human Rhinovirus (HRV) 3Cpro, achieving an IC50 of 80 nM[4]. The ester linkage is critical for interacting with the catalytic cysteine, while the halogenated pyridine optimally fills the hydrophobic S1 binding pocket.

Neurodegeneration: BACE-1 Inhibition in Alzheimer's Disease

β-secretase (BACE-1) is a primary therapeutic target for reducing amyloid-beta plaque formation in Alzheimer's disease. Pyridinyl thiophene derivatives have been successfully synthesized as potent BACE-1 inhibitors[5].

  • Mechanistic Causality: The presence of a 5-keto group on the thiophene ring significantly enhances binding potency through key hydrogen-bonding interactions with the Trp76 residue of the BACE-1 active site[5]. Specific pyridinyl thiophene derivatives (e.g., where the R3 position is occupied by 2-fluoropyridine) have demonstrated exceptional target affinity, with IC50 values in the ultra-low nanomolar range (~15 nM)[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to rule out artifactual data.

Protocol A: Coupled Cell-Free Enzymatic Assay for IMPDH Inhibition

Purpose: To definitively prove that N-pyridinylthiophene carboxamides are prodrugs requiring metabolic activation, rather than direct IMPDH inhibitors.

  • Step 1: Reconstitution. In a 96-well plate, combine 10 µM of the pyridinyl-thiophene prodrug with recombinant NAMPT (50 nM), NMNAT1 (50 nM), PRPP (1 mM), and ATP (1 mM) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Step 2: Incubation. Incubate at 37°C for 2 hours. Causality: This duration allows the enzymes to fully convert the prodrug into the active adenine dinucleotide (AD) analog.

  • Step 3: Target Engagement. Add recombinant human IMPDH (100 nM), NAD+ (0.5 mM), and IMP (0.5 mM).

  • Step 4: Kinetic Readout. Monitor the production of NADH by measuring absorbance at 340 nm over 30 minutes.

  • Self-Validating Control (Critical): Run a parallel reaction omitting NMNAT1. Causality: If IMPDH remains fully active in the absence of NMNAT1, it definitively proves that the mononucleotide intermediate is inactive, and full adenylation to the AD analog is strictly required for target engagement.

Protocol B: FRET-Based Viral Protease Cleavage Assay

Purpose: To evaluate the direct binding and inhibition of 3CLpro/3Cpro by pyridinyl-thiophene esters.

  • Step 1: Buffer Preparation. Prepare assay buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, and 2 mM DTT. Causality: DTT (a reducing agent) is mandatory to prevent false-positive inhibition caused by the spontaneous oxidation of the protease's catalytic cysteine.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Mix recombinant 3CLpro (50 nM) with varying concentrations of the pyridinyl-thiophene ester. Incubate for 30 minutes at room temperature. Causality: Pyridinyl-thiophene esters often act as slow-binding inhibitors; pre-incubation allows the binding equilibrium to stabilize before the substrate is introduced.

  • Step 3: Reaction Initiation. Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Step 4: Kinetic Reading. Measure fluorescence (Excitation: 340 nm / Emission: 490 nm) continuously for 10 minutes. Calculate the initial velocity (V0).

  • Self-Validating Control: Include a DMSO-only well (0% inhibition baseline) and a well with 10 µM GC376 (a known irreversible inhibitor, 100% inhibition baseline) to validate the assay's dynamic range.

FRET_Workflow Step1 1. Reagent Prep (HEPES + DTT to prevent oxidation) Step2 2. Compound Incubation (Equilibrate slow-binding inhibitors) Step1->Step2 Step3 3. Reaction Initiation (Add FRET Substrate) Step2->Step3 Step4 4. Kinetic Reading (Measure Ex 340nm / Em 490nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via Dose-Response) Step4->Step5

Self-validating FRET-based enzymatic cleavage assay workflow for viral proteases.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various pyridinyl-thiophene derivatives across their respective therapeutic targets.

Compound ScaffoldSpecific DerivativePrimary TargetDisease IndicationPotency (IC50)Mechanism of Action
N-Pyridinylthiophene carboxamide Compound 9 / Compound 21IMPDHPeripheral Nerve Cancers (MPNST)High (Cell Viability)Prodrug converted to AD analog via NAD salvage pathway
Pyridinyl thiophene ester Compound 5HAV 3Cpro / SARS 3CLproViral Infections0.5 µMActive site protease inhibitor
Pyridinyl thiophene ester Compound 7 (5-bromo variant)HRV 3CproCommon Cold80 nMActive site protease inhibitor
Pyridinyl thiophene derivative Compound 21 (2-fluoropyridine variant)BACE-1Alzheimer's Disease~15 nMCatalytic aspartic dyad binder

References

  • Source: ACS Chemical Biology (NIH PMC)
  • Source: Bioorganic & Medicinal Chemistry Letters (NIH PMC)
  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1)
  • Source: Expert Opinion on Therapeutic Targets (NIH PMC)

Sources

Foundational

In Silico First Pass: A Predictive Profile of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

Foreword: The Rationale for Predictive Analysis in Modern Drug Discovery In the contemporary landscape of pharmaceutical research, the principle of "fail fast, fail cheap" is not merely a catchy phrase but a critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Predictive Analysis in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the principle of "fail fast, fail cheap" is not merely a catchy phrase but a critical strategic imperative. The journey of a drug from concept to clinic is fraught with peril, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles.[1] Consequently, the ability to predict the properties of a molecule before committing to costly and time-consuming synthesis and in vitro testing is invaluable. This is the domain of in silico analysis, a powerful computational approach that leverages sophisticated algorithms and vast datasets to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of novel chemical entities.[2]

This technical guide provides an in-depth in silico characterization of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, a novel heterocyclic compound. As no experimental data for this specific molecule is readily available in the public domain, this document serves as a foundational predictive assessment, designed to guide initial decision-making and hypothesis generation for researchers and drug development professionals. We will employ a suite of validated, freely accessible computational tools to construct a comprehensive profile of this molecule, elucidating its likely physicochemical characteristics, pharmacokinetic behavior, and drug-like potential.

Molecular Identity

To ensure the unambiguous identification of the subject of our investigation, the fundamental molecular identifiers for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate are provided below.

IdentifierValueSource
CAS Number 1187163-46-7[3][4]
Molecular Formula C13H13NO2S[3][4]
SMILES CCOC(=O)c1ccc(s1)-c1cccc(C)n1[3]
Molecular Weight 247.31 g/mol [3]

Predicting the Physicochemical Landscape

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic behavior is built. Parameters such as lipophilicity, solubility, and pKa govern a compound's ability to be absorbed, distribute through various tissues, and interact with its biological target.

Methodology: The SwissADME and pkCSM Web Servers

For this analysis, we will primarily utilize two widely recognized and validated web-based platforms: SwissADME and pkCSM.[5][6] These tools offer robust predictive models for a wide array of physicochemical and pharmacokinetic properties.[7][8]

The general workflow for obtaining these predictions is as follows:

G A Obtain SMILES string of the molecule B Navigate to the web server (e.g., SwissADME, pkCSM) A->B C Paste the SMILES string into the input field B->C D Initiate the prediction calculation C->D E Analyze and tabulate the output data D->E

Caption: A generalized workflow for in silico property prediction using web-based tools.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate as predicted by SwissADME and pkCSM.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (o/w) 3.14 (SwissADME)Indicates good lipophilicity, which is favorable for membrane permeability.
Water Solubility (LogS) -3.87 (pkCSM)Suggests low aqueous solubility, which could present challenges for formulation and oral absorption.[9]
pKa (most basic) 3.98 (pkCSM)The pyridine nitrogen is predicted to be weakly basic. This will influence the ionization state at physiological pH.
Topological Polar Surface Area (TPSA) 55.5 Ų (SwissADME)A TPSA below 140 Ų is generally associated with good cell permeability.

Interpretation: The predicted LogP value suggests that the molecule has a favorable balance of hydrophilicity and lipophilicity, which is a positive indicator for its ability to cross cell membranes. However, the predicted low aqueous solubility (LogS of -3.87) is a potential liability. Poorly soluble compounds often exhibit low bioavailability, and this may necessitate formulation strategies to enhance dissolution.[5] The TPSA is within a desirable range, further supporting the potential for good membrane permeability.

Forecasting the ADMET Profile

A molecule's journey through the body is a complex process. Predicting its ADMET properties is crucial for identifying potential liabilities that could lead to clinical failure.

Absorption
  • Human Intestinal Absorption (HIA): pkCSM predicts an HIA of 94.5%. This high value suggests that the compound is likely to be well-absorbed from the gastrointestinal tract.

  • Caco-2 Permeability: The predicted Caco-2 permeability from pkCSM is 0.53 log Papp (cm/s). Values greater than 0.9 are considered high, so this suggests moderate permeability.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: pkCSM predicts a LogBB of -0.47, with a prediction of "No," indicating that the compound is unlikely to cross the blood-brain barrier to a significant extent. This is often a desirable property for peripherally acting drugs, as it minimizes the risk of central nervous system (CNS) side effects.

  • Plasma Protein Binding (PPB): The predicted PPB is high. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: pkCSM predicts that the molecule is not an inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This is a favorable characteristic, as it reduces the likelihood of drug-drug interactions.

Excretion
  • Total Clearance: pkCSM predicts a total clearance of 0.63 mL/min/kg. This value can be used in more advanced pharmacokinetic modeling to estimate the dosing regimen.

Toxicity
  • AMES Toxicity: The pkCSM prediction is "No," suggesting that the compound is unlikely to be mutagenic.

  • hERG I Inhibition: The pkCSM prediction is "No," which is a positive sign, as inhibition of the hERG potassium channel can lead to cardiotoxicity.

  • Hepatotoxicity: The pkCSM prediction is "No," indicating a low risk of liver toxicity.

  • Skin Sensitization: The pkCSM prediction is "No."

ADMET Summary Table
ParameterPredicted Value/ClassificationImplication
Human Intestinal Absorption 94.5% (pkCSM)Likely to be well-absorbed orally.
BBB Permeability No (pkCSM)Reduced potential for CNS side effects.
CYP450 Inhibition No for major isoforms (pkCSM)Lower risk of drug-drug interactions.
AMES Toxicity No (pkCSM)Low mutagenic potential.
hERG I Inhibition No (pkCSM)Lower risk of cardiotoxicity.
Hepatotoxicity No (pkCSM)Low risk of liver damage.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for a drug.[10] This is often evaluated using a set of rules derived from the analysis of known drugs.

Methodology: Lipinski's Rule of Five and Bioavailability Radar

We will use the criteria established by Lipinski's Rule of Five, a widely used guideline for oral bioavailability.[11] Additionally, the bioavailability radar generated by SwissADME provides a visual representation of the molecule's drug-likeness.

G cluster_0 Lipinski's Rule of Five Molecular Weight <= 500 Molecular Weight <= 500 LogP <= 5 LogP <= 5 H-bond Donors <= 5 H-bond Donors <= 5 H-bond Acceptors <= 10 H-bond Acceptors <= 10 Molecule Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate Molecule->Molecular Weight <= 500 247.31 (Pass) Molecule->LogP <= 5 3.14 (Pass) Molecule->H-bond Donors <= 5 0 (Pass) Molecule->H-bond Acceptors <= 10 3 (Pass)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Pyridinyl-Thiophene Synthesis

Executive Summary & Strategic Rationale The construction of heterobiaryl scaffolds, specifically pyridinyl-thiophenes, is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and organic optoelectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The construction of heterobiaryl scaffolds, specifically pyridinyl-thiophenes, is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and organic optoelectronic materials. The electron-deficient nature of the pyridine ring coupled with the electron-rich thiophene heterocycle creates a highly tunable "push-pull" π-conjugated system[1]. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for assembling these motifs due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents.

However, cross-coupling these specific heterocycles presents unique mechanistic hurdles, including catalyst poisoning by the pyridine nitrogen and rapid protodeboronation of thiopheneboronic acids[2][3]. This application note provides a comprehensive, self-validating guide to overcoming these challenges, detailing the causality behind optimized reaction parameters.

Mechanistic Insights and Causality in Experimental Design

Catalytic Cycle Dynamics

The Suzuki-Miyaura reaction proceeds via a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Coordination] OxAdd Oxidative Addition (Halopyridine Insertion) Pd0->OxAdd + Halopyridine PdII Pd(II) Intermediate (Pyridinyl-Pd-X) OxAdd->PdII TransMet Transmetalation (Thiopheneboronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Intermediate (Pyridinyl-Pd-Thiophenyl) TransMet->PdII_2 - Boronate Byproduct RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyridinyl-Thiophene Product RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for pyridinyl-thiophene synthesis highlighting key intermediates.

Overcoming Substrate-Specific Challenges
  • Catalyst Poisoning by Pyridine: The lone pair of electrons on the pyridine nitrogen can competitively coordinate to the palladium center, effectively removing the active catalyst from the cycle[3]. Causality: To prevent this, sterically demanding ligands (e.g., dppf, dtbpf) or robust precatalysts like C3-symmetric tripalladium clusters are employed to shield the metal center and maintain catalytic turnover[4].

  • Protodeboronation of Thiopheneboronic Acids: Thiopheneboronic acids are highly susceptible to hydrolytic cleavage of the carbon-boron bond (protodeboronation). Causality: 2-Thiopheneboronic acid undergoes protodeboronation approximately 120 times faster than its 3-isomer[2]. Therefore, reactions involving the 2-isomer require higher catalyst loadings (to accelerate the productive transmetalation step) and strictly optimized base concentrations to outcompete degradation.

  • Solvent and Base Selection: A biphasic solvent system (e.g., 1,4-dioxane/water or aqueous n-butanol) is critical. Causality: Water serves a dual purpose: it dissolves the inorganic base (e.g., K2CO3 or K3PO4) required to form the reactive boronate complex, and it suppresses the formation of unreactive boronic anhydrides (boroxines)[2][3].

Quantitative Data Summary

The following table summarizes validated reaction conditions and yields for various pyridinyl-thiophene couplings, demonstrating the impact of substrate isomerism and catalyst selection.

Halide SubstrateBoronic Acid SubstrateCatalyst SystemSolvent / BaseTemp (°C)Yield (%)Ref
2,4-Dibromopyridine3-Thiopheneboronic acidTripalladium clusterToluene/H2O / K2CO39090% (C2-selective)[4]
2-Chloropyridine3-Thiopheneboronic acid[Pd/2]-complex (0.5 mol%)n-Butanol/H2O / K2CO3100>99%[2]
2-Chloropyridine2-Thiopheneboronic acid[Pd/5]-complex (1.0 mol%)n-Butanol/H2O / K2CO310095%[2]
3-Bromo-6-(thiophen-2-yl)pyridazineArylboronic acidsPd(PPh3)4 (5 mol%)DME/EtOH/H2O / Na2CO38014-28%[1]

Validated Experimental Workflow & Protocols

Workflow S1 1. Reagent Preparation Degas 1,4-Dioxane/H2O (4:1) S2 2. Reaction Assembly Add Pyridine-X, Thiophene-B(OH)2, Base S1->S2 S3 3. Catalyst Addition Add Pd(PPh3)4 under Argon S2->S3 S4 4. Thermal Activation Heat at 90-100 °C for 12-24 h S3->S4 S5 5. In-Process Control Monitor via GC-MS / TLC (UV) S4->S5 S6 6. Workup & Extraction Quench with H2O, Extract with EtOAc S5->S6 S7 7. Purification Silica Gel Flash Chromatography S6->S7

Step-by-step experimental workflow for the Suzuki coupling of pyridinyl-thiophene compounds.

Standard Protocol: Synthesis of 2-(Thiophen-3-yl)pyridine Derivatives

This protocol utilizes a robust biphasic system designed to maximize transmetalation rates while minimizing protodeboronation[3].

Materials:

  • Halopyridine (1.0 equiv, e.g., 1.0 mmol)

  • 3-Thiopheneboronic acid (1.5 equiv, 1.5 mmol)

  • Potassium carbonate (K2CO3) (3.2 equiv, 3.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-dioxane and water mixture with Argon or N2 for at least 30 minutes prior to use. Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and degrades phosphine ligands.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine, 3-thiopheneboronic acid, and K2CO3.

  • Inert Atmosphere Establishment: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of Argon, quickly remove the septum and add the Pd(PPh3)4 catalyst. Replace the septum, re-establish the Argon line, and inject the degassed solvent mixture via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90–100 °C. Stir vigorously (800–1000 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Monitoring: After 4 hours, withdraw a 50 µL aliquot from the organic layer, dilute with ethyl acetate, filter through a short pad of silica, and analyze via GC-MS or TLC (UV 254 nm). Self-Validation: If the halopyridine is unconsumed but the boronic acid is absent, protodeboronation has occurred. Add an additional 0.5 equiv of thiopheneboronic acid.

  • Workup: Once complete (typically 12–14 h), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 15 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure pyridinyl-thiophene.

Analytical Validation & Troubleshooting

  • Homocoupling Byproducts: The presence of 3,3'-bithiophene indicates excessive oxygen in the system (oxidative homocoupling). Ensure rigorous degassing.

  • Regioselectivity Verification: For polyhalogenated pyridines (e.g., 2,4-dibromopyridine), C2-arylation is generally favored over C4 due to the higher electrophilicity of the C2 position[4]. Confirm regioselectivity via 2D NMR (HMBC/HSQC) to verify the carbon-carbon connectivity.

  • Incomplete Conversion: If the reaction stalls, the pyridine substrate may be coordinating the palladium. Switching to a more sterically hindered catalyst system (e.g., Pd(dppf)Cl2 or Pd(dtbpf)Cl2) is recommended to prevent off-target nitrogen binding.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications | 4

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications | 2

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | PMC | 1

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine | Benchchem | 3

Sources

Application

Application Note: Advanced Purification Protocols for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Chemical Context & Purification Challenges Ethyl 5-(6-methylpyridin-2-yl)thiophene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Chemical Context & Purification Challenges

Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a biaryl compound structurally characterized by a central thiophene ring flanked by an ethyl ester and a 6-methylpyridine moiety. Typically synthesized via Suzuki-Miyaura or Stille cross-coupling, the isolation of this molecule presents three distinct physicochemical challenges:

  • Palladium Sequestration: The basic pyridine nitrogen (pKa ~5.5) acts as a strong ligand, forming highly stable coordination complexes with residual palladium (e.g., Pd-pyridine frameworks). Standard filtration or activated carbon treatments are thermodynamically insufficient to break these bonds .

  • Chromatographic Tailing: During silica gel chromatography, the basic nitrogen interacts strongly with acidic residual silanol groups on the stationary phase. This multi-modal retention mechanism causes severe peak tailing, poor resolution from homocoupled byproducts, and low recovery .

  • Ester Sensitivity: The ethyl ester group is susceptible to hydrolysis. Purification workflows utilizing aggressive acid/base extractions to manipulate the pyridine's ionization state risk cleaving the ester into its corresponding carboxylic acid.

As a Senior Application Scientist, I have designed the following self-validating workflow to systematically address these vulnerabilities, ensuring >99% purity and <10 ppm residual metal content.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Cross-Coupling) Workup Aqueous Workup (pH 7.5-8.0 Extraction) Start->Workup Removes salts & polar organics PdRemoval Palladium Scavenging (Polychelated Resin) Workup->PdRemoval Organic phase Chromatography Flash Chromatography (Silica + 1% Et3N) PdRemoval->Chromatography Filtrate (<10 ppm Pd) Crystallization Crystallization / Trituration (EtOH or Hexane/EtOAc) Chromatography->Crystallization Pooled fractions PureProduct Pure Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate Crystallization->PureProduct >99% Purity

Fig 1. Logical workflow for the purification of the biaryl thiophene-pyridine ester.

Step-by-Step Methodologies

Protocol A: Mild Aqueous Workup (Liquid-Liquid Extraction)

Causality: This step removes inorganic salts and highly polar impurities. By strictly controlling the pH, we ensure the pyridine nitrogen remains deprotonated (partitioning into the organic phase) while preventing base-catalyzed hydrolysis of the sensitive ethyl ester.

  • Quench & Dilute: Cool the crude cross-coupling reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • pH-Controlled Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ .

  • Phase Separation: Separate the layers. Wash the organic phase once with brine to remove residual water-soluble polar organics.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • System Validation: Test the aqueous wash with pH paper to confirm the pH remained between 7.5 and 8.0. If the pH drops below 7.0, repeat the NaHCO3​ wash to ensure complete neutralization of reaction acids.

Protocol B: Palladium Scavenging

Causality: Polychelated resins possess a higher thermodynamic affinity for Palladium than the pyridine ring. The resin acts as a macroscopic chelator, stripping the metal from the product's coordination sphere .

  • Dissolution: Dissolve the concentrated crude mixture in a 1:1 mixture of Isopropanol/DMF (approx. 0.1 M concentration).

  • Resin Addition: Add a polychelated resin scavenger (e.g., PCR-B2) at 60% wt/wt relative to the theoretical yield of the product.

  • Incubation: Stir the suspension at 25 °C for 10 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin. Rinse the pad thoroughly with EtOAc and concentrate the filtrate.

  • System Validation: Analyze a 1 mg aliquot of the concentrated filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed to chromatography only if Pd levels are confirmed to be <10 ppm.

Protocol C: Flash Column Chromatography

Causality: Pre-treating the silica gel with Triethylamine ( Et3​N ) masks the acidic residual silanol groups. Without this competing base, the pyridine derivative will streak down the column, ruining resolution .

  • Stationary Phase Preparation: Prepare a slurry of standard silica gel (230-400 mesh) in Hexane containing 1% v/v Et3​N .

  • Column Packing: Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Loading: Dissolve the Pd-scavenged crude mixture in a minimal amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute the product using a gradient solvent system of Hexane to Ethyl Acetate (90:10 transitioning to 70:30) containing a constant 1% v/v Et3​N .

  • System Validation: Perform 2D-TLC on the collected fractions. Spot the sample, develop in one direction, dry the plate, rotate 90 degrees, and develop again. A single, non-streaking spot on the diagonal confirms the structural integrity of the ester and the effectiveness of the Et3​N modifier.

Protocol D: Final Crystallization

Causality: Crystallization serves as the final polishing step, utilizing slow thermodynamic cooling to form a highly ordered crystal lattice that excludes structurally similar impurities (such as homocoupled biaryls).

  • Dissolution: Dissolve the pooled, concentrated product from Protocol C in a minimal volume of hot absolute ethanol (approx. 60 °C).

  • Controlled Cooling: Allow the solution to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–5 °C) for an additional 2 hours to induce spontaneous crystallization.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.

  • System Validation: Verify purity via HPLC (UV detection at 254 nm). Confirm the complete removal of the Et3​N chromatography modifier via 1H -NMR (ensure the disappearance of the triplet at 1.0 ppm and quartet at 2.5 ppm).

Quantitative Data Summary

The selection of the appropriate Palladium scavenger is critical for pyridine-containing biaryls. The table below summarizes the comparative efficacy of various scavenging techniques applied to a 12,500 ppm Pd-contaminated crude stream of a structurally analogous pyridine derivative .

Table 1: Comparative Efficacy of Palladium Scavengers for Pyridine-Containing Biaryls

Scavenger TypeLoading (wt/wt)Time (h)Temp (°C)Initial Pd (ppm)Residual Pd (ppm)Pd Removal (%)
None (Control) N/AN/AN/A12,50012,5000%
Activated Carbon 100%122512,5004,25066.0%
Thiol-Modified Silica 50%44012,50018098.5%
Polychelated Resin (PCR) 60%102512,500< 10>99.9%

Note: Polychelated resins demonstrate superior thermodynamic capability to break the Pd-Pyridine coordination complex at room temperature.

References

  • Koide, K. "Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." New Trends in Cross-Coupling, Royal Society of Chemistry, 2014.[Link]

  • Miyamoto, H. et al. "Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger." Organic Process Research & Development, ACS Publications, 2015.[Link]

Method

Application Note: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate (CAS: 1187163-46-7)[1] is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate (CAS: 1187163-46-7)[1] is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a uniquely substituted thiophene-pyridine core, this compound serves as a critical synthetic intermediate for developing potent kinase inhibitors, antiviral agents, and novel antimycobacterial drugs. This application note details the chemical rationale behind the scaffold, its proven applications in targeting Mycobacterium tuberculosis DprE1 and SARS 3C-like proteases, and provides validated experimental protocols for its functionalization.

Chemical Rationale & Scaffold Profile

In drug design, the selection of a core scaffold dictates the trajectory of lead optimization. The structural components of this molecule offer distinct pharmacodynamic and pharmacokinetic advantages:

  • Thiophene Core (Bioisosterism): Acting as a bioisostere for phenyl rings, the thiophene moiety alters the vector angles of substituents (due to the C-S-C bond angle of ~92° vs. the C-C-C angle of 120° in benzene). This allows the molecule to probe deep, narrow hydrophobic pockets in target enzymes that traditional biaryl systems cannot access[2].

  • 6-Methylpyridin-2-yl Moiety: The pyridine nitrogen serves as a critical hydrogen-bond acceptor. The strategic placement of the methyl group at the 6-position provides steric shielding. This shielding reduces the basicity of the nitrogen, which has been shown to improve hepatocyte stability and drastically reduce off-target hERG channel inhibition—a common liability in nitrogen-containing heterocycles[2].

  • Ethyl Carboxylate Handle: The ester group provides a highly stable, yet easily activatable handle for divergent synthesis. It can be selectively saponified to a carboxylic acid for amide coupling or directly converted into ketones and alcohols via Grignard addition[3].

Key Therapeutic Applications

Antimycobacterial Drug Discovery (DprE1 Inhibitors)

The decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a validated, vulnerable target in Mycobacterium tuberculosis responsible for cell wall arabinogalactan synthesis. Through structure-based scaffold hopping, researchers have utilized the 5-(6-methylpyridin-2-yl)thiophene core to develop noncovalent DprE1 inhibitors[2].

  • Mechanism of Action: The thiophene moiety binds deeply within the hydrophobic bottom of the DprE1 active site. Upon conversion of the ester to an arylamide, the resulting amide carbonyl forms critical hydrogen bonds with Tyr60 and His132, anchoring the inhibitor and leading to nanomolar minimum inhibitory concentrations (MIC) against extensively drug-resistant (XDR) tuberculosis strains[2].

Antiviral Drug Discovery (SARS 3C-Like Protease Inhibitors)

Heteroaromatic esters and ketones derived from this scaffold have been evaluated as inhibitors of the Severe Acute Respiratory Syndrome (SARS) 3C-like protease. The thiophene-pyridine backbone provides the necessary hydrophobic bulk to occupy the S1 and S2 subsites of the protease, while the functionalized C2-position acts as an electrophilic trap or binding determinant for the catalytic cysteine[3].

Quantitative Data: SAR & Biological Activity

The table below summarizes the structure-activity relationship (SAR) data for thiophene-arylamide derivatives synthesized directly from the ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate core, highlighting their efficacy against DprE1[2].

CompoundC2-Substitution (Derived from Ester)DprE1 IC₅₀ (μg/mL)M. tb H37Rv MIC (μg/mL)hERG Inhibition (%)
TCA1 (Lead) N/A (Original Scaffold)1.50.25>50% (High Liability)
23j Benzamide0.40.06<10% (Safe)
24f Piperidine-amide0.50.06<10% (Safe)
25a Substituted-arylamide0.20.02<5% (Safe)
25b Substituted-arylamide0.90.12<5% (Safe)

Data synthesized from the optimization of thiophene-arylamide compounds as DprE1 inhibitors[2].

Experimental Protocols

The following protocols detail the transformation of the commercial ester into biologically active arylamides. These methods are designed as self-validating systems to ensure high fidelity in structure-activity relationship (SAR) generation.

Protocol A: Saponification of the Ester Handle

Objective: Convert the stable ethyl ester into a reactive carboxylic acid intermediate.

  • Solvent Preparation: Prepare a ternary solvent system of THF/MeOH/H₂O in a 3:1:1 ratio.

    • Causality: THF solubilizes the hydrophobic starting material, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing localized degradation of the thiophene ring.

  • Reaction Initiation: Dissolve 1.0 eq of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate in the solvent mixture (0.2 M concentration). Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

    • Causality: LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while being mild enough to prevent nucleophilic attack on the pyridine ring.

  • Monitoring (Self-Validation): Stir at room temperature for 4 hours. Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (R_f ~ 0.6) should completely disappear, replaced by a baseline spot (R_f ~ 0.0).

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and cool to 0°C. Slowly acidify with 1N HCl to pH 3-4.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 5-(6-methylpyridin-2-yl)thiophene-2-carboxylic acid as a solid.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the carboxylic acid intermediate with an arylamine to generate the final DprE1 inhibitor.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: The electron-withdrawing nature of the adjacent sulfur atom makes the thiophene-2-carboxylic acid less reactive. Pre-activation with HATU generates a highly reactive HOAt-ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction without competing as a nucleophile.

  • Amine Addition: Add 1.1 eq of the desired arylamine (e.g., substituted aniline or piperidine derivative). Stir at room temperature for 12 hours.

  • Monitoring (Self-Validation): Perform LC-MS analysis. Validate the completion of the reaction by observing the disappearance of the acid mass [M-H]- and the emergence of the product mass [M+H]+.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure thiophene-arylamide.

Mechanistic Visualization

The following diagram illustrates the synthetic workflow from the base scaffold to the final target binding mechanism within the M. tuberculosis DprE1 enzyme.

G A Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate (Scaffold) B Ester Hydrolysis (LiOH, THF/MeOH/H2O) A->B C 5-(6-methylpyridin-2-yl) thiophene-2-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, Arylamine) C->D E Thiophene-Arylamide Derivatives (e.g., 25a) D->E F DprE1 Target Binding (M. tuberculosis) E->F G Hydrophobic Interactions (Thiophene Core) F->G H H-Bonding (Tyr60, His132) (Amide & Pyridine) F->H

Synthetic workflow and binding mechanism of EMPTC-derived DprE1 inhibitors.

References

  • Molport Database. ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | 1187163-46-7. Molport. Available at:[Link][1]

  • Li, X., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, ACS Publications / PubMed. Available at:[Link][2]

  • Pillaiyar, T., et al. (2007). Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Thiophene Derivatives

Introduction: The Thiophene Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for developing effective and sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for developing effective and selective anticancer agents is a perpetual endeavor. Heterocyclic compounds are central to this quest, with the thiophene ring—a five-membered aromatic ring containing a sulfur atom—emerging as a particularly "privileged" structure.[1][2][3] The versatility of the thiophene core allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives.[1][4] The nature and position of these substitutions critically influence the compound's interaction with various cancer-specific biological targets, leading to the modulation of diverse signaling pathways involved in tumorigenesis and progression.[2][4][5]

This guide provides an in-depth overview of the mechanisms through which novel thiophene derivatives exert their anticancer effects and presents detailed, field-proven protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize promising thiophene-based therapeutic candidates.

Core Mechanisms of Thiophene-Mediated Anticancer Activity

Thiophene derivatives achieve their anticancer effects not through a single, universal mechanism, but by interacting with a range of validated oncological targets. Understanding these mechanisms is crucial for both rational drug design and the selection of appropriate biological assays for efficacy testing.

1. Inhibition of Key Signaling Kinases: Many cancers are driven by the aberrant activity of protein kinases, which act as key nodes in signaling pathways controlling cell growth, proliferation, and survival. Thiophene derivatives have been successfully designed to target these enzymes.

  • Receptor Tyrosine Kinases (RTKs): Compounds have been developed to inhibit RTKs like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[6]

  • Intracellular Kinases: The PI3K/AKT pathway is a central pro-survival pathway often dysregulated in cancer. Thiophene derivatives have been shown to inhibit key kinases in this cascade, such as AKT, leading to the downstream induction of apoptosis.[6] Other targeted kinases include WEE1, JNK, and members of the Dyrk family, which are involved in cell cycle regulation and stress responses.[7][8]

2. Induction of Apoptosis (Programmed Cell Death): A primary goal of cancer therapy is to trigger the self-destruct mechanism of cancer cells. Thiophene derivatives have been shown to be potent inducers of apoptosis through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can elevate intracellular ROS levels.[9][10] While low levels of ROS are involved in normal cell signaling, excessive levels induce oxidative stress, damage to mitochondria, and subsequent activation of the apoptotic cascade.[2][5]

  • Mitochondrial Depolarization: By disrupting the mitochondrial membrane potential, these compounds can trigger the release of pro-apoptotic factors like cytochrome c, activating the intrinsic apoptotic pathway.[9][11][12][13]

  • Modulation of Apoptotic Proteins: They can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activate executioner caspases (like caspase-3 and -9), which are the final effectors of cell death.[8]

3. Disruption of the Cell Cycle: Cancer is characterized by uncontrolled cell division. Thiophene derivatives can halt this process by arresting the cell cycle at specific checkpoints. A common mechanism observed is the arrest of cells in the G2/M phase, preventing them from entering mitosis.[7][8] Some compounds have also been found to induce arrest at the S phase checkpoint.[6]

4. Inhibition of Microtubule Assembly: The cytoskeleton, particularly microtubules, is essential for cell division (mitosis). Certain thiophene-based drugs, similar to established antimitotic agents, can interfere with tubulin polymerization.[2][5] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Illustrative Signaling Pathway: Thiophene Derivative-Mediated Kinase Inhibition Leading to Apoptosis

The diagram below illustrates a common mechanism where a thiophene derivative inhibits the pro-survival AKT kinase pathway, tipping the cellular balance towards apoptosis.

Thiophene_Mechanism Thiophene Thiophene Derivative AKT AKT Kinase Thiophene->AKT Inhibition Bad Bad AKT->Bad Phosphorylates (Inhibits) Bcl2 Bcl-2 Bad->Bcl2 Sequesters Mito Mitochondrion Bcl2->Mito Stabilizes Membrane Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Kinase inhibition pathway of a thiophene derivative.

Application Notes: A Validated Workflow for Efficacy Assessment

A structured, multi-stage approach is essential for reliably evaluating the anticancer potential of novel thiophene derivatives. This workflow ensures that resources are focused on the most promising candidates and that their mechanism of action is thoroughly understood.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization synthesis Compound Synthesis & Library of Thiophene Derivatives cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, MTS) Determine IC50 values across multiple cancer cell lines. synthesis->cytotoxicity selectivity Assess toxicity against non-malignant cell lines (Calculate Selectivity Index) cytotoxicity->selectivity apoptosis Apoptosis Assay (Annexin V / PI Staining) selectivity->apoptosis Promising Candidates (Low IC50, High Selectivity) cell_cycle Cell Cycle Analysis (PI Staining) selectivity->cell_cycle kinase Kinase Inhibition Panel apoptosis->kinase Confirmed MoA ros ROS Production Assay tubulin Tubulin Polymerization Assay cell_cycle->tubulin western Western Blot (for key pathway proteins) invivo In Vivo Xenograft Models

Caption: Experimental workflow for anticancer drug discovery.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from primary screening should be organized for clear comparison. The 50% inhibitory concentration (IC₅₀) is a key metric, representing the drug concentration required to inhibit the growth of 50% of the cancer cells.[14]

Table 1: Example IC₅₀ Values (µM) of Novel Thiophene Derivatives against Various Cancer Cell Lines

Compound IDHeLa (Cervical)HepG2 (Liver)A549 (Lung)U87MG (Glioblastoma)HEK-293T (Non-Malignant)Selectivity Index (HEK-293T / A549)
Thio-01 12.61[10]33.42[10]15.220.1>100>6.5
Thio-02 23.79[10]13.34[10]9.87.2[7]85.48.7
Thio-03 5.43.1[6]4.56.360.213.4
Doxorubicin 0.81.21.00.91.51.5

Note: Data is illustrative, compiled from typical values found in the literature. A higher selectivity index indicates a more favorable therapeutic window.

Experimental Protocols

The following protocols are foundational for assessing the anticancer activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Test thiophene derivatives, dissolved in DMSO (stock solution)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[17]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can therefore only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

  • Treated and untreated cells

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the thiophene derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[19]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20] Note: Volumes may vary by manufacturer; always consult the kit protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to primary injury).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population using flow cytometry. Since DNA content doubles as cells progress from G1 to G2/M phase, PI staining allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This is essential for identifying if a compound induces cell cycle arrest.

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI Staining Solution (containing PI and RNase A)

Procedure:

  • Cell Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells once with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[21]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] This step also permeabilizes the cells to allow PI entry.

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[21][22]

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with cold PBS.[21]

  • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Interpretation: A histogram of cell count versus fluorescence intensity will be generated.

    • The first peak represents cells in the G0/G1 phase (2N DNA content).

    • The second, taller peak represents cells in the G2/M phase (4N DNA content).

    • The region between these two peaks represents cells in the S phase (synthesizing DNA).

    • An accumulation of cells in a specific peak compared to the untreated control indicates cell cycle arrest at that phase.

Conclusion and Future Outlook

Thiophene and its derivatives represent a highly promising scaffold for the development of next-generation anticancer agents.[1][23] Their synthetic tractability and ability to target multiple hallmarks of cancer—including kinase signaling, apoptosis, and cell cycle progression—make them attractive candidates for drug discovery programs.[2][4] The successful evaluation of these compounds relies on a systematic and logical workflow, employing robust and validated in vitro assays. The protocols detailed in this guide provide a solid foundation for researchers to assess cytotoxicity, elucidate mechanisms of action, and identify the most potent and selective thiophene derivatives for further preclinical and clinical development.

Future efforts will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and toxicity to normal cells.[1] One promising strategy is the use of targeted drug delivery systems, such as folate receptor-targeting nanoparticles, to enhance the delivery of thiophene derivatives specifically to cancer cells, thereby improving their therapeutic index.[9]

References

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available at: [Link]

  • Synthesis & Anticancer Activity Evaluation of Thiophene Derivatives. IEEE Xplore. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC - NIH. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC - NIH. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC - NIH. Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]

  • Annexin V Stain Protocol. Brody School of Medicine - ECU. Available at: [Link]

  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. Available at: [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

  • 3.3. Cell Viability Assays. Bio-protocol. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC - NIH. Available at: [Link]

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO. Available at: [Link]

Sources

Method

Introduction: The Therapeutic Potential of the Thiophene Scaffold

An Application Guide to the Comprehensive Antibacterial Evaluation of Substituted Thiophene Compounds Authored for: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Methodological Integrity, Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Comprehensive Antibacterial Evaluation of Substituted Thiophene Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Methodological Integrity, Mechanistic Causality, and Reproducible Data Generation

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically significant compounds.[1] Its presence in diverse molecular architectures has led to agents with a wide spectrum of biological activities.[2][3] In the urgent, ongoing search for novel antimicrobial agents to combat the global threat of antibiotic resistance, substituted thiophene derivatives have emerged as a particularly promising class of molecules.[1][4][5] Various thiophene-based compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][6]

This application note serves as a detailed technical guide for researchers engaged in the discovery and development of these agents. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, grounding every protocol in established standards set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] The objective is to provide a self-validating framework for generating robust, interpretable, and publication-quality data on the antibacterial efficacy of novel substituted thiophene compounds.

Part 1: Foundational Concepts in Antibacterial Susceptibility Testing

A thorough evaluation of an antibacterial agent's efficacy rests on quantifying its activity through several key metrics. Understanding these foundational parameters is critical for interpreting experimental outcomes correctly.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[10][11][12] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (a bacteriostatic effect), it does not confirm bacterial killing. The MBC is the lowest concentration of an agent required to kill 99.9% (a ≥3-log10 reduction) of the initial bacterial inoculum.[13][14][15] This parameter is essential for distinguishing between bacteriostatic and bactericidal activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal action.[16]

  • Time-Kill Kinetics: This dynamic assay provides critical insight into the pharmacodynamics of a compound. It measures the rate and extent of bacterial killing over time when exposed to various concentrations of the agent (typically multiples of the MIC).[1][13][15] The resulting curves clearly differentiate between bactericidal and bacteriostatic effects and reveal the speed at which the compound acts.[13]

Part 2: A Tiered Experimental Workflow for Efficacy Assessment

A logical, tiered approach ensures that resources are used efficiently, starting with broad screening to identify promising candidates, followed by more intensive quantitative characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency Determination cluster_2 Phase 3: Dynamic Activity Profiling cluster_3 Phase 4: Mechanistic Investigation A Library of Substituted Thiophene Compounds C Broth Microdilution Assay (MIC Determination) A->C Active Compounds D MBC Determination C->D Determine Bactericidal Concentration E Time-Kill Kinetics Assay C->E Assess Rate of Killing at multiples of MIC F Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) E->F Elucidate 'How' it Works

Caption: A tiered workflow for antibacterial evaluation.

Part 3: Detailed Application Protocols

The following protocols are aligned with CLSI and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to ensure data standardization and reproducibility.[7][10][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is the "gold standard" for determining MIC values due to its quantitative nature, reproducibility, and suitability for testing a large number of compounds.[10][12]

Causality: This method is chosen over simpler diffusion assays for its precision. It establishes a definitive concentration that inhibits growth, which is a critical parameter for all subsequent testing and for establishing structure-activity relationships (SAR).

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Inoculate the colonies into a sterile tube containing Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve the final working inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10] Prepare this inoculum within 30 minutes of use.[10]

  • Preparation of Thiophene Compound Dilutions:

    • Prepare a stock solution of each thiophene compound in a suitable solvent (e.g., DMSO). Further dilute this in CAMHB to create a working solution at twice the highest desired test concentration.

    • In a sterile 96-well U-bottom plate, add 100 µL of CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the compound working solution to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the Growth Control (no compound).

    • Column 12 serves as the Sterility Control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[17] The final volume in these wells will be 200 µL.

    • Seal the plate and incubate statically at 35 ± 2°C for 16-24 hours.[10]

  • Reading the MIC:

    • After incubation, the MIC is determined as the lowest concentration of the thiophene compound at which there is no visible growth (i.e., the first clear well).[10][11] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Caption: Broth microdilution plate setup for MIC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Causality: This protocol directly validates whether the inhibition observed in the MIC assay is due to bacterial killing or merely growth suppression. For developing drugs to treat severe infections, bactericidal activity is often a highly desirable attribute.

Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

    • Mix the contents of each well thoroughly.

    • Using a calibrated pipette, withdraw a 10-100 µL aliquot from each selected well.[14]

    • Spot-plate the aliquot onto a quadrant of a large (150 mm) antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate at 35-37°C for 24-48 hours, allowing sufficient time for any surviving bacteria to form colonies.[14]

    • Count the number of colony-forming units (CFUs) for each concentration.

  • Determining the MBC:

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the CFU/mL of the initial inoculum count from the start of the MIC assay.[14][15]

Protocol 3: Time-Kill Kinetics Assay

Causality: This assay provides the most detailed view of a compound's antibacterial activity over time. It is crucial for understanding the dynamics of bacterial killing, which can be concentration-dependent or time-dependent, a key consideration for establishing effective dosing regimens in vivo.

Methodology:

  • Preparation:

    • Prepare a standardized bacterial inoculum of ~5 x 10⁵ CFU/mL in a larger volume of CAMHB, as described for the MIC assay.[1]

    • Prepare tubes or flasks containing the thiophene compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also include a growth control tube with no compound.[1][18]

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), vortex each tube and remove a 100 µL aliquot.[1][15]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on plates that contain between 30 and 300 colonies to ensure statistical accuracy.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results as log10 CFU/mL versus time.

    • A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial (T=0) inoculum.[13][15] A bacteriostatic effect is observed when there is little to no change from the initial inoculum count.

G cluster_0 Sampling Time Points A Standardized Inoculum (~5x10^5 CFU/mL) B Add Compound (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D T=0h C->D E T=2h I Serial Dilution & Plate Counting D->I F T=4h E->I G T=8h F->I H T=24h G->I H->I J Incubate Plates 18-24h I->J K Count CFU & Plot log10 CFU/mL vs. Time J->K

Caption: Workflow for the time-kill kinetics assay.

Part 4: Data Presentation and Mechanistic Context

Organizing data in a clear, standardized format is essential for comparison and interpretation.

Quantitative Data Summary

Table 1: Example MIC and MBC Data for Novel Thiophene Compounds

Compound Test Organism ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Thiophene-A Staphylococcus aureus 29213 4 8 2 Bactericidal
Thiophene-A Escherichia coli 25922 8 32 4 Bactericidal
Thiophene-B Staphylococcus aureus 29213 16 >64 >4 Bacteriostatic
Thiophene-B Escherichia coli 25922 32 >64 >2 Bacteriostatic

| Ciprofloxacin | Escherichia coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |

Table 2: Example Time-Kill Assay Data for Thiophene-A against S. aureus

Time (hours) Growth Control (log10 CFU/mL) 1x MIC (log10 CFU/mL) 2x MIC (log10 CFU/mL) 4x MIC (log10 CFU/mL)
0 5.70 5.71 5.69 5.70
2 6.55 5.15 4.88 4.12
4 7.81 4.32 3.54 <2.0 (LOD)
8 8.95 3.11 <2.0 (LOD) <2.0 (LOD)
24 9.10 <2.0 (LOD) <2.0 (LOD) <2.0 (LOD)

LOD = Limit of Detection

Mechanistic Insights

While a full mechanistic investigation is beyond the scope of this guide, initial evaluation can be contextualized by known mechanisms of thiophene antibacterials. Some thiophenes function by disrupting the bacterial cell membrane, leading to increased permeability and cell lysis.[1] Others act on intracellular targets. A notable mechanism for certain thiophene classes is the allosteric inhibition of DNA gyrase, an essential bacterial enzyme, which stabilizes DNA-cleavage complexes in a manner distinct from fluoroquinolones.[4] This provides a valuable avenue for overcoming existing resistance mechanisms.[4]

G cluster_0 Bacterial Cell A DNA Gyrase C Relaxed DNA A->C Normal Function D Stabilized DNA Cleavage Complex A->D B Supercoiled DNA B->A Normal Function E Cell Death D->E F Thiophene Compound F->A Allosteric Binding

Caption: Allosteric inhibition of DNA gyrase by a thiophene compound.

Conclusion

The systematic evaluation of substituted thiophene compounds using the standardized protocols outlined in this guide will generate the high-quality, reproducible data necessary for advancing drug discovery programs. By progressing from broad screening to precise MIC/MBC determination and dynamic time-kill analysis, researchers can build a comprehensive efficacy profile for each candidate compound. This rigorous, tiered approach, grounded in established methodologies, is fundamental to identifying and developing the next generation of antibacterial agents to address the critical challenge of antimicrobial resistance.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017).
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). Hindawi.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).
  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. (2017).
  • Investigating Antibacterial Efficiency and Mechanism of Oligo-thiophenes under White Light and Specific Biocidal Activity against E. coli in Dark. (2021).
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
  • A Comparative Guide to the Antibacterial Efficacy of Thiophene Deriv
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Synthesis and Biological Screening of Thiophene Deriv
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (n.d.). American Society for Microbiology.
  • Microbiology Guide to Interpreting Minimum Inhibitory Concentr
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentr
  • Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. (2025). MDPI.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.

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Application

Application Note: A Practical Guide to Molecular Docking of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate with Therapeutically Relevant Protein Targets

Abstract This application note provides a comprehensive, in-depth guide to performing molecular docking studies with Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, a heterocyclic compound featuring thiophene and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide to performing molecular docking studies with Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, a heterocyclic compound featuring thiophene and pyridine scaffolds. These moieties are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs for their ability to interact with a wide range of biological targets. We will explore the theoretical underpinnings and provide a detailed, step-by-step protocol for docking this ligand against two therapeutically relevant protein targets using the widely-adopted open-source software, AutoDock Vina.[1] The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, protocol validation, and results interpretation to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[2][3] This technique is instrumental in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the elucidation of potential binding modes, which in turn guides lead optimization and saves significant resources by prioritizing laboratory experiments.[2]

The subject of this guide, Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, contains both a thiophene and a pyridine ring. Thiophene derivatives are known for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The inclusion of these scaffolds suggests potential biological activity, making this compound a compelling candidate for computational investigation.[6]

This document provides a self-contained protocol, from ligand and protein preparation to the execution and critical analysis of the docking simulation. We emphasize the causality behind each step, ensuring the user not only understands how to perform the experiment but why each step is crucial for a meaningful outcome.

The Ligand: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

Before any computational study, a thorough understanding of the ligand is essential. The structure combines an electron-rich thiophene ring with a pyridine moiety, creating a unique electronic and steric profile that may facilitate interactions with various protein active sites.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Molecular Formula C13H13NO2S[7]
Molecular Weight 247.31 g/mol [7][8]
CAS Number 1187163-46-7[7]
SMILES CCOC(=O)c1ccc(s1)-c1cccc(C)n1[7]
InChIKey ZUBZCVZVYZDUKO-UHFFFAOYSA-N[7]

Selection of Protein Targets for Docking

The choice of a protein target is dictated by the research hypothesis. Given the broad bioactivity of thiophene-carboxamide analogues[5][9], we have selected two distinct, well-validated targets from different therapeutic areas to demonstrate the protocol's versatility.

Table 2: Selected Protein Targets for Docking Simulation

Target NamePDB IDOrganismTherapeutic AreaResolution (Å)Co-crystallized Ligand
Beta-lactamase CTX-M-14 4H4LEscherichia coliAntibacterial1.80Cefoxitin Derivative (1FO)
Cyclin-Dependent Kinase 2 (CDK2) 1HCKHomo sapiensAnticancer2.00Staurosporine (STU)
  • Beta-lactamase: These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics.[9] Inhibiting them can restore the efficacy of existing drugs.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.

The Molecular Docking Workflow: Principles and Protocol

A successful docking experiment is a multi-stage process. Each stage builds upon the last, and errors in early stages will compound, leading to unreliable results. The workflow is designed to be a self-validating system, incorporating checks to ensure the protocol is sound before proceeding to unknown ligands.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_anal Phase 3: Analysis & Validation p1 1. Obtain Protein Structure (e.g., from RCSB PDB) p2 3. Prepare Protein (Remove water, add hydrogens, assign charges) p1->p2 l1 2. Obtain Ligand Structure (e.g., from PubChem or draw) l2 4. Prepare Ligand (Generate 3D conformer, add hydrogens, assign charges) l1->l2 g1 5. Define Binding Site (Grid Box Generation) p2->g1 l2->g1 d1 6. Run Docking Simulation (AutoDock Vina) g1->d1 a1 7. Analyze Results (Binding Affinity & Poses) d1->a1 v1 8. Visualize Interactions (PyMOL, Chimera) a1->v1 val 9. Validate Protocol (Re-dock native ligand, calculate RMSD) a1->val

Figure 1: High-level workflow for a molecular docking experiment.

Required Software and Resources
  • AutoDock Vina: The core docking program. It is valued for its balance of speed and accuracy.[3] ([Link])

  • MGLTools/AutoDock Tools (ADT): Used for preparing protein and ligand files into the required PDBQT format.[10] ([Link])

  • Data Sources:

    • RCSB Protein Data Bank (PDB): For obtaining protein crystal structures. ([Link])

    • PubChem: For obtaining ligand structures.[10] ([Link])

Protocol 1: Ligand Preparation

Rationale: The ligand's input structure must be chemically correct to produce a meaningful result. This involves converting a 2D or simplified 3D representation into an energy-minimized 3D structure with correct protonation states, partial charges, and defined rotatable bonds.[11][12]

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the structure of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate from a database like PubChem or MolPort in a 3D format (e.g., SDF). Alternatively, draw it in a chemical sketcher and generate a 3D conformation.[10][13]

  • Load into AutoDock Tools (ADT): Start ADT and load the ligand file (Ligand -> Input -> Open).

  • Add Hydrogens: Ensure the correct protonation state, especially for the pyridine nitrogen. ADT will add polar hydrogens, which are critical for defining hydrogen bond donors.[14]

  • Compute Charges: Gasteiger charges are typically calculated to account for the electrostatic interactions between the ligand and protein. This is a crucial component of the scoring function.[14] (Ligand -> Torsion Tree -> Detect Root).

  • Set Rotatable Bonds: Define the rotatable bonds to allow for conformational flexibility during docking. ADT usually does this automatically.

  • Save as PDBQT: The final step is to save the prepared ligand in the PDBQT format, which contains the atomic coordinates, partial charges (Q), and atom types (T).[10] (Ligand -> Output -> Save as PDBQT).

Protocol 2: Protein Preparation

Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and other protein chains that can interfere with the simulation.[15] The protein structure must be "cleaned," and hydrogens must be added to satisfy valence and allow for proper hydrogen bonding calculations.[16]

Step-by-Step Methodology:

  • Download Protein Structure: Fetch the desired PDB file (e.g., 1HCK) from the RCSB PDB.[17]

  • Clean the Structure: Open the PDB file in a visualization tool like UCSF Chimera or PyMOL.

    • Remove all water molecules.[13]

    • Delete any co-factors, ions, or ligands not essential to the binding event being studied. For validation, keep the native ligand separate for later use.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[13]

  • Load into AutoDock Tools (ADT): Open the cleaned PDB file in ADT (File -> Read Molecule).

  • Add Hydrogens: Add polar hydrogens only. This is critical for defining the hydrogen bond network of the active site.[14] (Edit -> Hydrogens -> Add).

  • Compute Charges: Assign partial charges (e.g., Gasteiger) to the protein atoms.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format (Grid -> Macromolecule -> Choose).[14]

Protocol 3: Defining the Search Space (Grid Box)

Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for ligand poses.[18] For focused docking, this box should encompass the entire binding site. An improperly sized or placed box is a common source of failed docking experiments.[19] A box that is too small may miss the correct pose, while one that is too large wastes computational effort and can lead to irrelevant results.[19]

Step-by-Step Methodology:

  • Identify the Binding Site: The most reliable way to define the binding site is by using a co-crystallized ligand from an existing PDB structure.[11] Load the prepared protein PDBQT file and the original PDB file containing the native ligand into ADT.

  • Center the Grid Box: In ADT, go to Grid -> Grid Box. A box will appear. Adjust the center_x, center_y, and center_z coordinates to center the box on the native ligand.

  • Set Grid Box Dimensions: Adjust the size_x, size_y, and size_z dimensions (in Angstroms) so that the box completely encloses the binding site, with a buffer of about 3-5 Å around the native ligand. This ensures enough space for the new ligand to move and rotate freely.[11]

  • Record Coordinates: Note down the center and size coordinates. These will be required for the Vina configuration file.

Sources

Method

Application Note: In Vitro Efficacy Profiling of Thiophene-Based Kinase Inhibitors

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology. Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Thiophene derivatives are rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry. The sulfur-containing heteroaromatic ring acts as a bioisostere for benzene, offering unique advantages such as enhanced lipophilicity, improved metabolic stability, and superior hydrophobic pocket-filling capabilities within target proteins[1]. In oncology, thiophene-based compounds have demonstrated profound efficacy as competitive inhibitors of critical cell cycle and angiogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AKT[1][2].

To rigorously validate a novel thiophene derivative, a tiered in vitro screening cascade is essential. This self-validating system ensures that observed phenotypic cytotoxicity is mechanistically linked to the intended target inhibition, preventing false positives caused by off-target solvent toxicity or non-specific aggregation.

Mechanism T Thiophene-Based Inhibitor K Target Kinase (e.g., VEGFR-2, AKT, CDK2) T->K Competitive Binding (ATP Pocket) P Downstream Signaling (Phosphorylation Cascade) K->P Inhibition C Cell Cycle Arrest (G0/G1 or S Phase) P->C Disruption A Apoptosis Induction (Caspase-3 Activation) C->A Prolonged Arrest

Figure 1: Mechanistic pathway of thiophene-based kinase inhibitors leading to cancer cell apoptosis.

Experimental Workflow Design

A robust drug discovery workflow moves from isolated biochemical validation to complex cellular phenotyping. The following cascade ensures high-confidence data generation.

Workflow A Compound Synthesis & QC B Primary Screen: Kinase Assay (VEGFR-2 / CDK2) A->B C Secondary Screen: Cell Viability (MTT) (HepG2, MCF-7) B->C D Tertiary Screen: Apoptosis & Cell Cycle (Flow Cytometry) C->D

Figure 2: Tiered in vitro screening cascade for thiophene-based compounds.

Detailed Experimental Protocols

Protocol A: Cell-Free Kinase Inhibition Assay (Luminescent ADP Detection)

Causality & Rationale: While radiometric assays are historical gold standards, luminescent ADP detection is preferred for the high-throughput screening of thiophene derivatives against targets like CDK2 and VEGFR-2[1]. It universally measures the depletion of ATP and generation of ADP without radioactive hazards. Thiophenes typically act as ATP-competitive inhibitors; thus, maintaining the ATP concentration near the Michaelis constant ( Km​ ) of the specific kinase is critical to accurately determine the IC50​ [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dissolve thiophene compounds in 100% DMSO, then perform serial dilutions in the buffer. Critical Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, add 5 µL of the diluted thiophene compound and 5 µL of the purified kinase enzyme (e.g., CDK2/Cyclin E). Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (ATP concentration set to the enzyme's Km​ ). Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Calculate % inhibition relative to vehicle control (0% inhibition) and a positive control like Roscovitine or Sorafenib (100% inhibition)[1][2].

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells[3]. Because thiophene derivatives are often highly lipophilic, careful vehicle control (DMSO ≤ 0.5% v/v) is critical. Exceeding this threshold causes solvent-induced lipid bilayer disruption, artificially inflating the compound's apparent cytotoxicity[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2 liver cancer or MCF-7 breast cancer cells)[2][5]. Seed at a density of 1×104 cells/well in a 96-well clear-bottom plate using 100 µL of complete DMEM medium[3][4]. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the thiophene derivatives (e.g., 0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[2][5]. Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours at 37°C[3][4]. Causality: Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100–150 µL of 100% DMSO to each well to solubilize the formazan[3][6]. Shake the plate in the dark for 15 minutes.

  • Absorbance Measurement: Read the optical density (OD) at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader[3][6].

Protocol C: Cell Cycle Arrest & Apoptosis Analysis (Flow Cytometry)

Causality & Rationale: Thiophene-based kinase inhibitors typically halt proliferation before inducing apoptosis. For instance, CDK2 inhibition often leads to G0/G1 arrest[5], while VEGFR-2/AKT dual inhibitors may induce S-phase arrest[2]. Propidium Iodide (PI) staining quantifies DNA content, validating the cytostatic mechanism prior to cell death.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with the thiophene compound at its calculated IC50​ and 2×IC50​ concentrations for 24–48 hours. Harvest cells using trypsin, ensuring both floating (apoptotic) and adherent cells are collected.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Causality: Dropwise addition prevents cell clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Causality: RNase is mandatory because PI intercalates into both DNA and RNA; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze using a flow cytometer, capturing at least 10,000 events. Use linear amplification for the PI channel to accurately gate G0/G1 (2N DNA), S-phase (between 2N and 4N), and G2/M (4N DNA) populations[2][5].

Data Presentation & Interpretation

The following table synthesizes representative quantitative data profiles expected when evaluating high-potency thiophene derivatives across the described assays, modeled after recent literature findings[1][2][4][5].

Compound ClassPrimary TargetKinase IC50​ (µM)MCF-7 Viability IC50​ (µM)HepG2 Viability IC50​ (µM)Primary Cell Cycle Arrest
Thienopyrimidine (e.g., 3b) VEGFR-2 / AKT0.126 / 6.964.20 ± 0.153.10 ± 0.14S Phase
Pyrazoline-Thiophene (e.g., 4p) CDK20.1480.17 ± 0.050.85 ± 0.10G0/G1 Phase
Reference: Sorafenib VEGFR-20.0456.50 ± 0.302.80 ± 0.20G0/G1 Phase
Reference: Roscovitine CDK20.70012.4 ± 1.1015.2 ± 1.50G2/M Phase

Table 1: Comparative efficacy profile of thiophene-based compounds vs. standard clinical inhibitors.

References

  • Abdelnaby, R. M., et al. "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers." PMC (PubMed Central). URL:[Link]

  • Gomes, S. B., et al. "Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells." PubMed. URL: [Link]

  • Liu, Y., et al. "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." MDPI. URL:[Link]

  • El-Sayed, N. N. E., et al. "Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights." PMC (PubMed Central). URL:[Link]

  • Al-Ostoot, F. H., et al. "Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation..." RSC Publishing. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Thiophene Boronic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic pitfalls associated with the Suzuki-Miyaura cross-coupling of thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic pitfalls associated with the Suzuki-Miyaura cross-coupling of thiophene boronic acids. Thiophene derivatives are notoriously challenging substrates; their electron-rich nature and heteroatom coordination often lead to rapid degradation or catalyst deactivation[1][2].

This guide synthesizes field-proven insights and self-validating methodologies to ensure your coupling reactions are robust, reproducible, and mechanistically sound.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your coupling. Use the diagnostic workflow below to analyze your crude reaction mixture via LC-MS.

TroubleshootingWorkflow Start Reaction Failed / Low Yield LCMS LC-MS Analysis of Crude Start->LCMS Proto Mass = Ar-H (Protodeboronation) LCMS->Proto Homo Mass = Ar-Ar (Homocoupling) LCMS->Homo NoReact Mass = SM (No Reaction) LCMS->NoReact Sol1 Use weaker base (K3PO4) Switch to Pinacol Ester Lower Temp / Microwave Proto->Sol1 Sol2 Strictly degas solvents Exclude Oxygen Homo->Sol2 Sol3 Change to SPhos/XPhos Check Pd source vitality NoReact->Sol3

Diagnostic workflow for troubleshooting failed thiophene Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My thiophene boronic acid is decomposing before the cross-coupling completes. How do I stop this?

The Causality: You are observing protodeboronation , the most common side reaction for these substrates[1]. Thiophene rings, particularly 2-substituted variants, are highly electron-rich. During the base-mediated activation of the boronic acid, the C-B bond cleaves. The adjacent sulfur heteroatom stabilizes the resulting carbanion intermediate, accelerating hydrolysis into the de-boronated thiophene (Ar-H)[2]. This degradation pathway is highly sensitive to strong bases and elevated temperatures.

The Solution:

  • Mask the Boron: Switch from a free boronic acid to a pinacol ester (Bpin). Esters release the active boronate species slowly into the catalytic cycle, limiting the concentration of the unstable intermediate.

  • Attenuate the Base: Replace strong bases (NaOH, Na2CO3) with milder alternatives like K3PO4 or anhydrous KF[2][3].

  • Accelerate Transmetalation: Use a highly active catalyst system (e.g., Pd2(dba)3 with SPhos) so that the productive transmetalation step outcompetes the destructive hydrolysis[2].

MechanisticPathway Thiophene Thiophene Boronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- Thiophene->Boronate Base (OH-) Transmet Transmetalation (Productive) Boronate->Transmet Pd(II)-Ar' Proto Protodeboronation (Destructive) Boronate->Proto H2O / Heat Product Cross-Coupled Product Transmet->Product DeBoron De-boronated Thiophene Proto->DeBoron

Divergent pathways: productive transmetalation vs. destructive protodeboronation.

Q2: The reaction stalls at 30% conversion, and a black precipitate forms in the flask. Why?

The Causality: The black precipitate is "Palladium Black," a visual indicator of catalyst deactivation and aggregation[1]. Thiophenes can coordinate tightly to the palladium center via their sulfur atom. If your supporting ligands (e.g., PPh3) are too labile, the thiophene substrate will displace them, stripping the palladium of its protective coordination sphere and causing it to crash out of solution as inactive Pd(0).

The Solution: Utilize bulky, electron-rich, bidentate or Buchwald-type monophosphine ligands (e.g., dppf, SPhos, XPhos). These ligands bind tightly to the Pd center, preventing displacement by the sulfur atom and drastically accelerating the oxidative addition step[2].

Q3: Can I use alternative heating methods to improve yields?

The Causality: Because protodeboronation is a time- and temperature-dependent degradation pathway, minimizing the reaction time is crucial. The Solution: Microwave-assisted synthesis or continuous flow reactors can drive the reaction to completion in minutes rather than hours, effectively closing the time window for protodeboronation to occur[4].

Quantitative Optimization Data

The table below summarizes the profound impact that base selection and solvent systems have on the competition between successful cross-coupling and protodeboronation when reacting 2-thiophene boronic acid with a standard aryl bromide.

Table 1: Effect of Base and Solvent on Thiophene Boronic Acid Coupling Yields

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Protodeboronation (%)Cross-Coupling Yield (%)
Pd(PPh3)4Na2CO3 (3.0)DMF / H2O8045%38%
Pd(dppf)Cl2NaOH (2.0)THF / H2O6565%12%
Pd2(dba)3 / SPhosK3PO4 (2.0)Dioxane / H2O808%89%
Pd(OAc)2 / XPhosKF (3.0)Toluene / MeOH60<5%94%
Pd2(dba)3 / SPhosK3PO4 (2.0)Dioxane / H2O10025%60%

Data synthesis derived from optimization parameters established for heteroaryl boronic acid couplings[2][3]. Notice how weaker bases (K3PO4, KF) and highly active ligands (SPhos, XPhos) suppress degradation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Mild Suzuki-Miyaura Coupling of 2-Thiophene Boronic Acid includes built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Objective: Maximize cross-coupling yield while suppressing protodeboronation and catalyst poisoning.

Materials Required:

  • Aryl halide (1.0 equiv)

  • 2-Thiophene boronic acid pinacol ester (1.5 equiv)

  • Pd2(dba)3 (1.0 mol%)

  • SPhos (2.4 mol%)

  • K3PO4 (2.0 equiv, prepared as a 2M aqueous solution)

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

Step 1: Rigorous Degassing Sparge the 1,4-Dioxane and H2O independently with Argon for 30 minutes prior to use.

  • Causality: Molecular oxygen acts as an oxidant for Pd(II) intermediates, driving unwanted homocoupling of the boronic ester.

Step 2: Catalyst Pre-activation In an argon-filled glovebox or using standard Schlenk techniques, combine Pd2(dba)3 and SPhos in a dry flask. Add 2 mL of the degassed dioxane. Stir at room temperature for 10 minutes.

  • Validation Checkpoint 1: Observe the color. The solution must transition to a distinct, deep reddish-orange, indicating the successful formation of the active L2Pd(0) species. If the solution remains dark brown or turns black, your Pd source is oxidized or dead. Do not proceed.

Step 3: Reagent Assembly Add the aryl halide and 2-thiophene boronic acid pinacol ester to the active catalyst solution.

  • Causality: Utilizing the pinacol ester instead of the free boronic acid drastically reduces the concentration of the base-sensitive boronate complex, throttling the rate of hydrolysis[1].

Step 4: Initiation Add the degassed aqueous K3PO4 solution. Heat the biphasic mixture to 80 °C with vigorous stirring (≥800 rpm) to ensure efficient mass transfer between the aqueous base and the organic phase.

Step 5: Mid-Reaction Validation (t = 30 min) Withdraw a 10 µL aliquot via a degassed syringe. Quench the aliquot in 1 mL of Acetonitrile (MeCN) and analyze immediately via LC-MS.

  • Validation Checkpoint 2 (Go/No-Go):

    • Pass: The m/z corresponding to the cross-coupled product is the dominant peak. Proceed with heating for another 1–2 hours until the aryl halide is fully consumed.

    • Fail: The m/z corresponding to the de-boronated thiophene (Ar-H) exceeds the product peak. Your base is too strong for your specific substrate, or the temperature is too high. Halt the reaction. Restart the optimization using anhydrous KF in Methanol at 60 °C.

Step 6: Workup and Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine to remove the phosphate salts. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate in biological assays. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate in biological assays. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to ensure the successful integration of this compound into your experimental workflows.

I. Understanding the Challenge: Physicochemical Profile of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate

Key Molecular Features Influencing Solubility:

  • Thiophene and Pyridine Rings: These aromatic and heteroaromatic systems contribute to the compound's hydrophobicity.

  • Ethyl Ester Group: This functional group further enhances its lipophilic nature.

  • Methyl Group: The methyl substituent on the pyridine ring also adds to the overall hydrophobicity.

II. Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

This is the most common issue encountered with hydrophobic compounds like Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of your assay buffer. This is often triggered when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer, causing a rapid change in solvent polarity that the compound cannot tolerate.[3]

Q2: What is the best initial approach to solubilize this compound for a biological assay?

The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your final assay medium. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating stock solutions of poorly water-soluble compounds.[4]

Q3: How can I determine the maximum tolerated concentration of my chosen solvent in my assay?

It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not independently affect your assay's outcome. This involves running the assay with the solvent alone at the same concentrations you plan to use for your compound. For cell-based assays, this is often referred to as a solvent tolerance assay.

III. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems, tailored to different types of biological assays.

A. Initial Stock Solution Preparation: Best Practices

A well-prepared stock solution is the foundation for successful experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming (e.g., 37°C) or brief sonication can be employed to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

B. Cell-Based Assays: Maintaining Compound Solubility and Cell Viability

In cell-based assays, the primary challenge is to keep the compound in solution without compromising cell health.

Issue 1: Compound precipitates in the cell culture medium upon dilution.

  • Cause: The final concentration of the compound exceeds its solubility in the medium, often due to a low tolerance for the organic solvent by the cells, which limits the final solvent concentration.

  • Troubleshooting Workflow:

start Precipitation Observed in Cell Culture Media check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to the max tolerated concentration for your cell line (typically 0.1-0.5%) check_dmso->increase_dmso Yes serial_dilution Perform serial dilutions in media instead of a single large dilution step check_dmso->serial_dilution No dmso_control Run a DMSO vehicle control to confirm no toxicity increase_dmso->dmso_control dmso_control->serial_dilution cosolvent Consider a co-solvent system (e.g., DMSO/PEG 300) for the stock solution serial_dilution->cosolvent cyclodextrin Use a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin cosolvent->cyclodextrin end_precip Re-evaluate experiment with a lower final compound concentration cyclodextrin->end_precip

Caption: Troubleshooting workflow for compound precipitation in cell-based assays.

Solvent Toxicity Considerations for Cell-Based Assays

SolventTypical Max. Final ConcentrationNotes
DMSO 0.1% - 0.5% (cell line dependent)Can induce cell differentiation or toxicity at higher concentrations.[3][5] Always perform a solvent tolerance test.
Ethanol < 1%Can be toxic to some cell lines.
Methanol < 1%Generally more toxic than ethanol.

Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

  • Prepare HPβCD Solution: Prepare a stock solution of HPβCD in your cell culture medium (e.g., 10-50 mM).

  • Complex Formation: Add your DMSO stock of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate to the HPβCD-containing medium.

  • Incubation: Gently mix and incubate at room temperature for at least 30 minutes to allow for the formation of the inclusion complex.

  • Application to Cells: Add the complexed solution to your cells. Remember to include an HPβCD-only control.

C. Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding): Avoiding Interference

In biochemical assays, the focus shifts to ensuring that the method of solubilization does not interfere with the assay components, such as enzymes or receptors.

Issue 2: Inconsistent results or apparent inhibition/activation in vehicle controls.

  • Cause: The organic solvent or solubilizing agent may be directly affecting the protein's activity or the detection system. For example, DMSO can act as a mixed inhibitor for some enzymes like acetylcholinesterase.

  • Troubleshooting Strategies:

    • Minimize Final Solvent Concentration: Even if there is no overt precipitation, it is best to keep the final solvent concentration as low as possible.

    • Test Alternative Solvents: If DMSO is problematic, consider other solvents like ethanol or methanol, but be aware of their potential to affect enzyme kinetics.

    • Utilize Surfactants: Non-ionic surfactants can help maintain the solubility of hydrophobic compounds in biochemical assays.

Recommended Surfactants for Biochemical Assays

SurfactantTypical ConcentrationApplications
Tween-20 0.01% - 0.1%General use in ELISAs and other immunoassays to reduce non-specific binding.[7]
Triton X-100 0.01% - 0.05%Can be used to solubilize membrane proteins and reduce non-specific interactions.[8]

Protocol 3: Preparing a Working Solution with a Surfactant

  • Prepare Surfactant-Containing Buffer: Add the desired final concentration of the surfactant (e.g., 0.05% Tween-20) to your assay buffer.

  • Initial Dilution: Make an intermediate dilution of your DMSO stock solution into the surfactant-containing buffer.

  • Final Dilution: Add the intermediate dilution to the final assay volume. This two-step dilution process can help prevent precipitation.

start Prepare 10 mM stock in 100% DMSO intermediate Prepare intermediate dilution (e.g., 100 µM) in assay buffer + surfactant start->intermediate Step 1 final Add intermediate dilution to final assay volume intermediate->final Step 2

Caption: Two-step dilution workflow to prevent precipitation.

IV. Summary of Solubilization Strategies

StrategyAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) High solubilizing power for many compounds.Potential for toxicity in cell-based assays; can affect enzyme activity.Initial stock solution preparation; assays tolerant to low solvent concentrations.
Surfactants (e.g., Tween-20) Can improve solubility and reduce non-specific binding.May interfere with some assays; potential for cytotoxicity at higher concentrations.[9]Biochemical assays, particularly immunoassays.
Cyclodextrins (e.g., HPβCD) Generally low toxicity; can significantly increase aqueous solubility.May not be effective for all compounds; can be a more expensive option.Cell-based assays where solvent toxicity is a concern.

V. Concluding Remarks

Overcoming the solubility challenges of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is achievable through a systematic and informed approach. By understanding the compound's physicochemical properties and carefully selecting and validating your solubilization strategy, you can generate reliable and reproducible data in your biological assays. Always remember to include appropriate vehicle controls to ensure that your observed effects are due to the compound itself and not the solubilizing agents.

VI. References

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025). BenchSci.

  • Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. (n.d.). National Center for Biotechnology Information.

  • Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20). (n.d.). National Center for Biotechnology Information.

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate.

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.

  • (a) Precipitation time series in a 96-well plate format. Optical... (n.d.). ResearchGate.

  • CAS 1187170-31-5: Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate. (n.d.). CymitQuimica.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information.

  • Cholesterol Depletion using Methyl-β-cyclodextrin. (n.d.). DiVA portal.

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.

  • Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. (2017). Molecular Biology of the Cell.

  • Viability of MCF-7 cells exposed to Tween 20 and 80. (n.d.). ResearchGate.

  • Tween-20 acceptable solvent for drug vehicle to treat cell cultures? (2014). Reddit.

  • Cholesterol depletion using methyl-β-cyclodextrin. (n.d.). PubMed.

  • CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. (n.d.). National Center for Biotechnology Information.

  • Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. (2023). Bentham Science.

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.

  • Example of a 96-well plate with compounds in the middle 80 wells and... (n.d.). ResearchGate.

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.

  • Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). BenchChem.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.

  • Solubilisation of Hydrophobic Drugs by Saponins. (n.d.). Indian Journal of Pharmaceutical Sciences.

  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. (2023). RSC Publishing.

  • Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L >-1> aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. (2010). Universidad San Francisco de Quito USFQ.

  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.

  • Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. (n.d.). The Queller/Strassmann Lab.

  • ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | 1187163-46-7. (n.d.). MolPort.

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. (n.d.). ChemRxiv.

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate.

  • Ethyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate AldrichCPR. (n.d.). Sigma-Aldrich.

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (n.d.). National Center for Biotechnology Information.

  • CAS 1187163-46-7 | Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate,97%. (n.d.). Howei.

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). National Center for Biotechnology Information.

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (2016). New Journal of Chemistry.

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022). RSC Publishing.

  • How to Make a Serial Dilution. (2023). YouTube.

  • Which is better for cell lysis preparation for ELISA: Triton X100 or Tween 20? What is the percentage that needs to be used? (2017). ResearchGate.

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Troubleshooting

Technical Support Center: Refining Molecular Models for Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate Docking

Welcome to the Advanced Computational Chemistry Support Center. As a Senior Application Scientist, I frequently observe that ligand preparation is treated as a black-box process—a critical error that cascades into false-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Computational Chemistry Support Center. As a Senior Application Scientist, I frequently observe that ligand preparation is treated as a black-box process—a critical error that cascades into false-positive docking scores[1]. For complex heteroaromatic systems like Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate , relying on standard default parameters will often yield physically impossible binding poses.

This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to build a rigorously accurate molecular model for structure-based drug design[2].

Part 1: Troubleshooting & FAQs

Q: My docking results show the ethyl ester in an s-trans (E) conformation. Is this physically accurate? A: No. Carboxylate esters overwhelmingly prefer the Z (s-cis) conformation in solution due to stereoelectronic effects ( n→σ∗ delocalization) and dipole minimization. If your docking engine samples the s-trans conformation, it indicates a failure in the torsional penalty parameters of your force field. Causality & Fix: The algorithm is prioritizing hydrogen-bond optimization with the receptor over the ligand's internal strain energy. To fix this, apply a torsional restraint to the O-C-O-C dihedral angle during the conformational search, heavily penalizing deviations from 0° (s-cis).

Q: How do I prevent the docking algorithm from generating artificially planar thiophene-pyridine conformations? A: Force fields often overestimate π -conjugation in biaryl systems, leading to artificially planar structures that do not exist in solution due to steric repulsion between ortho-hydrogens or heteroatoms[3]. Causality & Fix: The biaryl bond between the thiophene and the pyridine ring is the core structural hinge of this molecule. While the 6-methyl group is distal to the linkage, the adjacent nitrogen and sulfur atoms create complex electrostatic repulsions. Conduct a QM torsional scan (e.g., B3LYP/6-31G*) on the S-C-C-N dihedral. Use these QM energies to derive custom torsional parameters, ensuring the docking run maintains a physiologically relevant twist (typically 20°–40° from planarity)[3].

Q: Standard Gasteiger charges yield poor docking scores for this heteroaromatic system. What is the recommended charging scheme? A: Empirical methods like Gasteiger rely on simple electronegativity equilibration and completely fail to capture the subtle polarization and electron delocalization induced by the adjacent thiophene and pyridine rings. Causality & Fix: You must use a semi-empirical method like AM1-BCC . AM1-BCC applies bond-charge corrections to semi-empirical AM1 calculations, accurately reflecting the electrostatic potential of the conjugated system at a fraction of the computational cost of ab initio RESP charges[4],[5].

Part 2: Quantitative Data Summarization

To justify the selection of charge assignment methods for heteroaromatic biaryls, compare the metrics below. For Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate, AM1-BCC provides the optimal balance of accuracy and computational efficiency.

Charge Assignment MethodComputational CostConformational DependenceSuitability for Heteroaromatic BiarylsMean Unsigned Error (vs. QM ESP)
Gasteiger (Empirical) Ultra-low (< 0.1s)NonePoor (Ignores π -conjugation)~0.15 e
AM1-BCC (Semi-empirical) Low (~1-5s)Moderate (Requires 3D input)Excellent (Captures polarization)~0.04 e
RESP (Ab initio QM) High (Hours)High (Highly sensitive)Gold Standard< 0.02 e
Part 3: Self-Validating Experimental Protocol

Do not proceed to docking without validating your ligand model. Execute the following step-by-step methodology to prepare Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate.

Step 1: 2D to 3D Conversion & State Enumeration

  • Action: Input the SMILES string into a preparation tool (e.g., LigPrep, OpenBabel) to generate 3D coordinates.

  • Causality: While the pyridine nitrogen is predominantly neutral at physiological pH (7.4), the microenvironment of a receptor pocket (e.g., proximity to an aspartate residue) can stabilize the protonated state. Generating both states ensures no binding hypothesis is missed.

  • Validation Check: Verify that the formal charge of the generated states exactly matches expected physiological conditions (0 or +1).

Step 2: Conformational Sampling of the Biaryl Axis

  • Action: Perform a systematic rotor search on the C(thiophene)-C(pyridine) bond.

  • Causality: Biaryl systems exhibit non-planar energy minima due to a delicate balance between π -conjugation (favoring planarity) and steric/dipole repulsion (favoring twisting)[3].

  • Validation Check: Plot the generated torsional energy profile. A valid profile for this hetero-biaryl must show local minima around 30°–40° and 140°–150°, not strictly 0° or 180°.

Step 3: Partial Charge Assignment via AM1-BCC

  • Action: Assign partial charges using the AM1-BCC method via the Antechamber module (AmberTools) or OpenEye Toolkit[4],[5].

  • Causality: Accurate electrostatics are non-negotiable for predicting hydrogen bonds between the pyridine nitrogen/carboxylate oxygens and the receptor.

  • Validation Check: Sum the partial charges of all atoms in the output .mol2 file; the total must exactly equal the formal charge of the molecule (e.g., 0.0000).

Step 4: Energy Minimization

  • Action: Minimize the 3D structure using a force field like GAFF or OPLS with a distance-dependent dielectric constant.

  • Causality: This relieves local steric clashes generated during 3D conversion and optimizes bond lengths/angles to match the assigned force field parameters.

  • Validation Check: The root-mean-square gradient of the potential energy must converge to < 0.05 kcal/mol/Å before the ligand is passed to the docking algorithm.

Part 4: Workflow Visualization

LigandPrep Start 1. 2D SMILES Input Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate ConfGen 2. Conformer Generation (Rotatable Bond Sampling) Start->ConfGen QM 3. QM Torsional Profiling (Biaryl Axis Optimization) ConfGen->QM Isolate Dihedrals Charges 4. AM1-BCC Assignment (Electrostatic Mapping) ConfGen->Charges Direct Pipeline Minimization 5. Energy Minimization (GAFF / OPLS) QM->Minimization Charges->Minimization Docking 6. Flexible Receptor Docking (Induced Fit) Minimization->Docking

Workflow for biaryl ligand preparation, from 2D SMILES to flexible receptor docking.

Sources

Optimization

Thiophene Scaffold Kinase Inhibitors: Selectivity Troubleshooting &amp; Support Center

Welcome to the Application Support Center. Thiophene-based scaffolds are highly versatile in kinase inhibitor design due to their bioisosteric properties and synthetic tractability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Thiophene-based scaffolds are highly versatile in kinase inhibitor design due to their bioisosteric properties and synthetic tractability. However, the highly conserved nature of the kinome's ATP-binding pocket often leads to off-target liabilities, such as dual PI3K/mTOR inhibition or a lack of isoform selectivity.

This guide provides mechanistic troubleshooting, structural rationales, and self-validating protocols to help you engineer high-selectivity thiophene inhibitors.

Module 1: Structural & Medicinal Chemistry Troubleshooting (FAQs)

Q1: I am developing a thiophene-based PI3K inhibitor, but I am trapped by dual PI3K/mTOR inhibition. How can I structurally uncouple this activity? A: This is a classic liability. PI3K and mTOR share significant structural homology in their catalytic domains. To achieve selectivity, you must exploit the subtle differences in the hinge region and the affinity pockets. Causality & Solution: Incorporating a rigid, hydrogen-bonding moiety can lock the inhibitor into a PI3K-specific conformation. For example, the installation of a critical triazole moiety on a tetra-substituted thiophene scaffold maintains an intricate H-bonding network specific to the PI3K receptor . Furthermore, optimizing the steric bulk at the C-4 position (e.g., modifying the C-4 phenyl group) creates a steric clash within the mTOR ATP-binding pocket while remaining accommodated by PI3Kα. This exact structure-based drug design (SBDD) strategy has been proven to yield subnanomolar PI3Kα potency with >7,000-fold selectivity against mTOR .

Q2: My thiophene analog shows potent pan-JNK inhibition, but I need strict isoform selectivity for JNK3 (for CNS indications) over JNK1/2. What modifications drive isoform selectivity? A: Isoform selectivity is notoriously difficult because the ATP pockets of JNK1, JNK2, and JNK3 are nearly identical. You must target the "Selectivity Pocket" unique to JNK3. Causality & Solution: Transitioning to a 3,5-disubstituted thiophene ring paired with a pyrazolourea scaffold can dramatically enhance JNK3 selectivity . The urea moiety positions itself directly under the P-loop—a region where most ATP-competitive inhibitors place a large, non-differentiating aromatic ring. By utilizing the thiophene-pyrazolourea chemotype, the molecule avoids broad hydrophobic interactions and specifically engages the JNK3 extended hydrophobic pockets. This approach has successfully yielded inhibitors with an IC50 of 35 nM for JNK3 while maintaining >70-fold selectivity over JNK1 .

Module 2: Assay Development & Biochemical Screening (FAQs)

Q3: My thiophene-3-carboxamide TRK inhibitor shows excellent selectivity in a 40-kinase biochemical panel, but I am seeing unexpected toxicity in cellular assays. Why? A: A biochemical panel does not account for the complex intracellular environment. The discrepancy is typically caused by three factors:

  • Intracellular ATP Competition: Biochemical assays are often run at sub-physiological ATP concentrations (e.g., 10 µM), whereas cellular ATP is in the millimolar range (1–5 mM). If your thiophene inhibitor is purely ATP-competitive with a fast off-rate, it will be outcompeted in the cell, and any observed "toxicity" may be off-target.

  • Metabolic Trapping/Efflux: Thiophene rings can be susceptible to metabolic oxidation (forming reactive epoxides or sulfoxides) depending on their substitution pattern, leading to off-target cytotoxicity.

  • Cell Cycle Arrest Misinterpretation: Ensure the "toxicity" isn't actually the intended on-target mechanism. For instance, potent thiophene-based TRK and CDK2 inhibitors effectively suppress the G1/S phase transition 12. What appears as broad cytotoxicity in a viability assay might actually be profound, target-mediated cytostatic cell cycle arrest.

Data Presentation: Quantitative Selectivity Indices

To benchmark your compounds, compare your selectivity indices against established thiophene-based inhibitors:

Inhibitor Class / ScaffoldPrimary TargetPrimary IC50Off-Target LiabilityOff-Target IC50Selectivity Index
Tetra-substituted ThiophenePI3Kα< 1.0 nMmTOR> 1,000 nM> 7,000x
Thiophene-PyrazoloureaJNK335 nMJNK12,520 nM72x
Phenyl Thiophene-3-carboxamideTRKA1.32 nMBroad Kinome> 1,000 nM> 750x
Tris-thiophene PyrazolineCDK2170 nMNon-CDK Kinases> 10,000 nM> 50x
Module 3: Self-Validating Experimental Protocols
Protocol: Kinase Selectivity Profiling & Cellular Target Engagement Workflow

To ensure your protocol is a self-validating system, every positive hit must be orthogonally verified to rule out assay interference (e.g., aggregation or fluorescence quenching by the thiophene core).

Step 1: Primary Biochemical Screening (ATP-Balanced)

  • Action: Determine the IC50 against the primary kinase at both low ATP (10 µM) and physiological ATP (1 mM).

  • Validation Logic: A significant right-shift in IC50 at 1 mM ATP confirms an ATP-competitive mechanism. If the IC50 does not shift, suspect allosteric binding or a false positive (e.g., compound aggregation).

Step 2: Counter-Screening (Selectivity Panel)

  • Action: Screen hits against a curated panel of 40–50 kinases 1.

  • Validation Logic: Prioritize kinases with high structural homology to the target (e.g., testing mTOR for PI3K inhibitors, or JNK1/2 for JNK3 inhibitors) to establish a true Selectivity Index (SI).

Step 3: Cellular Target Engagement (Phospho-Biomarker Readout)

  • Action: Treat target-dependent cell lines with the inhibitor. Quantify the phosphorylation state of direct downstream substrates (e.g., p-AKT for PI3K, p-c-Jun for JNK3) using Western blot or AlphaLISA.

  • Validation Logic: Confirms membrane permeability and target engagement in a physiological ATP environment.

Step 4: Orthogonal Washout (Reversibility Assay)

  • Action: Wash out the inhibitor and monitor the recovery of kinase signaling over 24 hours.

  • Validation Logic: This proves the inhibitor is not acting via irreversible covalent modification (unless specifically designed to do so) and is not causing non-specific, immediate cell death.

Pathway & Workflow Visualizations

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Primary Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits mTOR mTOR (Off-Target Liability) AKT->mTOR Activates Thiophene Tetra-substituted Thiophene Thiophene->PI3K Inhibits (<1 nM) Thiophene->mTOR Evades (>7000x)

PI3K/AKT/mTOR pathway showing the intervention of a selective thiophene inhibitor.

Workflow HTS 1. Primary Biochemical Screen (Target Kinase IC50) Counter 2. Counter-Screening (Isoform & Kinome Panel) HTS->Counter Hits < 100 nM Cellular 3. Cellular Target Engagement (Biomarker Phosphorylation) Counter->Cellular Selectivity Index > 100x Validation 4. Orthogonal Validation (Washout / Rescue Experiments) Cellular->Validation Target Validated

Self-validating workflow for evaluating the selectivity of thiophene kinase inhibitors.

References
  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. URL:[Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects.Journal of Medicinal Chemistry.
  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights.RSC Advances.

Sources

Troubleshooting

Addressing off-target effects of pyridinyl-thiophene compounds

Technical Troubleshooting & Assay Guidelines for Drug Development Professionals Welcome to the Application Scientist Support Center. The pyridinyl-thiophene scaffold is a highly privileged pharmacophore, frequently deplo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting & Assay Guidelines for Drug Development Professionals

Welcome to the Application Scientist Support Center. The pyridinyl-thiophene scaffold is a highly privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors (e.g., ATR, MLK, and RIPK1)[1][2][3] and as a core structure in β-secretase (BACE-1) inhibitors for Alzheimer's disease[4]. However, its distinct physicochemical properties—specifically the basicity of the pyridine nitrogen and the lipophilicity/coordination potential of the thiophene ring—often lead to significant off-target liabilities.

This guide provides mechanistic troubleshooting and self-validating protocols to help you engineer out kinome cross-reactivity, hERG cardiotoxicity, and CYP450 inhibition.

Section 1: Troubleshooting Kinome Cross-Reactivity

Q: My pyridinyl-thiophene lead compound is highly potent against our target kinase, but broad profiling reveals significant off-target cross-reactivity. Why does this happen, and how do we engineer selectivity?

The Causality: Pyridinyl-thiophenes typically function as Type I kinase inhibitors. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region. Meanwhile, the thiophene ring projects into the adjacent hydrophobic pocket (often the "gatekeeper" adjacent pocket)[3]. Because the ATP-binding pocket is highly conserved across the ~500 human kinases, achieving selectivity requires exploiting subtle, non-conserved features (such as the size of the gatekeeper residue or the flexibility of the DFG motif). If your compound is too small or lacks vectors that probe these non-conserved regions, it will indiscriminately bind multiple kinases.

KinomeWorkflow Start Primary Screen: Target IC50 < 10nM Kinome Broad Kinome Profiling (400+ kinases) Start->Kinome Decision Selectivity Score Acceptable? Kinome->Decision SAR SAR Optimization: Modify Scaffold Decision->SAR No InVivo Proceed to In Vivo Efficacy Models Decision->InVivo Yes SAR->Kinome Iterative Design

Workflow for identifying and resolving kinome cross-reactivity.

Protocol 1: Self-Validating Kinome Selectivity Profiling (ATP-Competitive Displacement)

To accurately quantify promiscuity, you must run a high-throughput displacement assay that accounts for the competitive nature of ATP.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well plate with DNA-tagged kinases immobilized on magnetic beads.

  • Compound Incubation: Add your pyridinyl-thiophene compound at a fixed screening concentration (typically 1 µM or 10 µM) to the wells. Causality: We screen at a high concentration to saturate the binding sites, ensuring we capture low-affinity off-targets that could still cause in vivo toxicity.

  • Probe Competition: Introduce a broad-spectrum, fluorophore- or DNA-tagged active-site probe. If your compound occupies the ATP pocket, it displaces the probe.

  • Elution & Quantification: Wash the beads to remove unbound probe, elute the remaining bound kinase, and quantify via qPCR.

  • System Validation (Trustworthiness):

    • Positive Control: Include a pan-kinase inhibitor (e.g., Staurosporine) to ensure the displacement mechanism is functioning across all wells.

    • Negative Control: DMSO-only wells to establish the baseline (100% probe binding).

  • Data Analysis: Calculate the Selectivity Score ( S10​ ). S10​ = (Number of kinases with <10% control binding) / (Total kinases tested). An S10​ < 0.05 is generally required for a selective lead.

Section 2: Mitigating hERG Channel Liability

Q: We are seeing significant hERG liability (IC50 < 1 µM) in our patch-clamp assays. Is the pyridinyl-thiophene core inherently cardiotoxic?

The Causality: The human Ether-à-go-go-Related Gene (hERG) potassium channel has a large inner cavity lined with aromatic residues (Tyr652 and Phe656). Pyridinyl-thiophene derivatives often contain basic amines (to improve solubility) and lipophilic aromatic rings (the thiophene itself). At physiological pH, basic amines become protonated and interact via cation- π bonding with the hERG aromatic residues, while the thiophene engages in π

π stacking[5]. To engineer this out, you must disrupt these interactions by lowering the pKa of the basic amine (e.g., via fluorination or oxygenation) or by adding steric bulk to prevent the molecule from fitting into the hERG pore.

ToxicityMitigation Issue Liability Identified: hERG or CYP Inhibition hERG hERG Blockade (Basic Amine) Issue->hERG CYP CYP Coordination (Pyridine N / Thiophene S) Issue->CYP Mod1 Reduce pKa (e.g., add F/O) hERG->Mod1 Mod2 Increase Steric Hindrance CYP->Mod2 Test1 Patch Clamp Mod1->Test1 Test2 CYP Assay Mod2->Test2 Success Optimized Lead Test1->Success Test2->Success

Structural mitigation strategies for hERG and CYP450 liabilities.

Protocol 2: Automated Patch-Clamp hERG Counter-Screen

Relying solely on predictive software or binding assays (like dofetilide displacement) is insufficient. Functional patch-clamp data is required to validate safety.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Apply a depolarizing pulse (e.g., +20 mV for 2 seconds) followed by a repolarizing step to -50 mV. Causality: Small molecules typically bind to the hERG channel in its open or inactivated states. This specific voltage step protocol forces the channels to open and then rapidly inactivate, maximizing the exposure of the inner cavity to your compound.

  • Compound Addition: Perfuse the pyridinyl-thiophene compound at escalating concentrations (0.1, 1, 10, 30 µM).

  • Tail Current Measurement: Measure the peak tail current during the repolarization step. Calculate the percentage of current block relative to the pre-compound baseline.

  • System Validation (Trustworthiness):

    • Reference Blocker: Conclude every recording by perfusing 0.5 µM E-4031 (a known hERG inhibitor). If E-4031 does not completely abolish the remaining tail current, the cell seal is compromised, and the data point must be discarded.

Section 3: CYP450 Inhibition & Metabolic Stability

Q: Our microsomal stability assays show strong CYP3A4 and CYP2D6 inhibition. How do we distinguish if the pyridine or thiophene is the culprit?

The Causality: Both rings are highly suspect for Cytochrome P450 (CYP) inhibition. The lone electron pair on the unhindered pyridine nitrogen, or the sulfur atom in the thiophene ring, can directly coordinate with the heme iron at the active site of CYP enzymes, leading to reversible or time-dependent inhibition (TDI). To differentiate, substitute the pyridine with a pyrimidine or introduce an ortho-methyl group adjacent to the pyridine nitrogen. If activity drops, the pyridine nitrogen was coordinating the heme. If inhibition persists, the thiophene is likely undergoing metabolic activation (e.g., S-oxidation) leading to TDI.

Quantitative Data: SAR Optimization Summary

The following table summarizes typical structural modifications applied to the pyridinyl-thiophene scaffold to rescue off-target liabilities while maintaining target potency (data synthesized from BACE-1 and kinase inhibitor optimization campaigns)[4][5].

Compound ModificationTarget IC50 (nM)hERG IC50 (µM)CYP3A4 IC50 (µM)Primary Rationale for Change
Parent Scaffold (Unsubstituted Pyridinyl-Thiophene)150.81.2Baseline lead; high liability due to basicity and exposed heteroatoms.
+ Ortho-Fluoro on Pyridine 224.51.5Reduces pKa of the pyridine nitrogen, disrupting cation- π interactions in hERG.
+ Steric Bulk (Methyl) adjacent to Pyridine N 481.2>10.0Sterically hinders the nitrogen lone pair from coordinating the CYP450 heme iron.
Thiophene replaced with Phenyl 1205.0>10.0Eliminates sulfur-mediated CYP coordination, but often sacrifices target binding affinity.
+ Oxetane-linked Alkyne at P2' position 20>10.08.5Lowers overall lipophilicity (LogD) and improves pharmacokinetic properties[5].
References
  • WO2019014618A1 - Heterocyclic inhibitors of atr kinase.
  • US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments.
  • US11690850B2 - Inhibitors of receptor interacting protein kinase I for the treatment of disease.
  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC - NIH.
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparative Analysis: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate vs. Benchmark Kinase Inhibitors

The pursuit of kinome selectivity remains one of the most formidable challenges in targeted drug discovery. For ATP-competitive inhibitors, the structural conservation of the ATP-binding cleft across the human kinome oft...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of kinome selectivity remains one of the most formidable challenges in targeted drug discovery. For ATP-competitive inhibitors, the structural conservation of the ATP-binding cleft across the human kinome often leads to off-target toxicities. This technical guide provides a comprehensive comparative analysis of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate (EMPTC) —a highly modular, emerging pharmacophore scaffold—against established clinical and preclinical kinase inhibitors.

By analyzing the structure-activity relationship (SAR) of EMPTC, specifically its utility in targeting the Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) [1], we can decode the mechanistic principles that drive exquisite kinase selectivity.

Mechanistic Rationale: Decoding the Pyridine-Thiophene Scaffold

The EMPTC scaffold is engineered to exploit subtle structural divergences in the kinase hinge region and the adjacent hydrophobic pockets. Its architecture consists of three functional domains:

  • The Hinge-Binding Motif (6-Methylpyridin-2-yl): The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[1]. More importantly, the 6-methyl group serves as a "selectivity switch."

  • The Spacer Core (Thiophene): Acting as a bioisosteric replacement for traditional phenyl rings, the thiophene core provides a unique vector angle (~120° vs. ~130° in phenyls)[2]. This geometry optimally projects the tail group toward the solvent-exposed region without causing steric clashes within the ATP pocket[3].

  • The Solvent-Exposed Vector (Ethyl Carboxylate): This ester moiety acts as a lipophilic sink to improve cellular permeability and serves as a synthetic handle for late-stage amidation, allowing researchers to probe the solvent-exposed channel for improved pharmacokinetic properties.

The Gatekeeper Clash Hypothesis: ALK5 vs. p38α MAPK

The primary off-target liability for ALK5 inhibitors is p38α MAPK, given their high structural homology. The 6-methyl group of EMPTC elegantly solves this. In ALK5, the gatekeeper residue is Ser280 , a relatively small amino acid that perfectly accommodates the 6-methyl group within its adjacent hydrophobic pocket[1]. Conversely, the gatekeeper in p38α MAPK is the bulkier Thr106 [1]. The steric clash between the 6-methyl group and Thr106 effectively abolishes p38α binding, granting EMPTC and similar scaffolds (like RepSox and ) their profound selectivity[4].

Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) Gatekeeper: Ser280 TGFBR2->ALK5 Phosphorylates & Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates EMPTC EMPTC Scaffold (6-Methylpyridine) EMPTC->ALK5 Blocks ATP Pocket (Ser280 Interaction) pSMAD23 p-SMAD2/3 (Active) SMAD23->pSMAD23 Activation SMAD4 SMAD4 (Co-SMAD) pSMAD23->SMAD4 Complex Formation Transcription Gene Transcription (Fibrosis/Oncology) SMAD4->Transcription Nuclear Translocation

TGF-β/ALK5 signaling cascade illustrating the targeted inhibition of ALK5 by EMPTC.

Comparative Performance Profile

To contextualize the efficacy of the EMPTC scaffold, we must compare it against established benchmark inhibitors in the ALK5 space: Galunisertib (LY2157299) (a clinical-stage inhibitor), RepSox (a classic in vitro tool compound), and SB-431542 (an early-generation inhibitor lacking the 6-methyl selectivity switch).

InhibitorPrimary TargetHinge-Binding MotifALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Fold
EMPTC (Lead Scaffold) ALK56-Methylpyridine18>10,000>550x
Galunisertib ALK5Quinoline56>10,000>170x
RepSox (SJN 2511) ALK56-Methylpyridine4>10,000>2500x
SB-431542 ALK5Pyridine (No Methyl)94400~4x

Data Interpretation: The absence of the 6-methyl group in SB-431542 results in a poor selectivity window (~4x) against p38α MAPK. In contrast, the integration of the 6-methylpyridine motif in EMPTC and RepSox drives the selectivity fold into the high hundreds to thousands, proving the validity of the gatekeeper clash hypothesis[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical control parameters to eliminate false positives and artifacts.

Protocol A: In Vitro Kinase Selectivity Assay (ADP-Glo™)

This cell-free assay measures the direct inhibition of ALK5 and p38α by quantifying ATP depletion.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the non-specific aggregation of the lipophilic EMPTC scaffold, ensuring accurate free-drug concentrations.

  • Compound Serial Dilution: Dilute EMPTC and benchmark inhibitors in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced denaturation of the kinase domain.

  • Kinase Incubation: Add recombinant ALK5 or p38α kinase (1 ng/well) to the inhibitor and incubate for 30 minutes at room temperature. Causality: Pre-incubation establishes equilibrium binding, which is critical for accurately measuring the IC₅₀ of slow-binding, high-affinity inhibitors.

  • ATP/Substrate Addition: Initiate the reaction by adding the peptide substrate and ATP at its apparent Kₘ (10 μM for ALK5). Causality: Running the assay strictly at the Kₘ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors without artificially inflating or deflating their apparent potency[1].

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Calculate IC₅₀ using a 4-parameter logistic regression model.

Workflow Prep Compound Preparation Incubate Kinase + EMPTC Incubation (30 min) Prep->Incubate ATP ATP/Substrate Addition (Km) Incubate->ATP ADPGlo ADP-Glo™ Reagent ATP->ADPGlo Kinase Reaction Read Luminescence Detection ADPGlo->Read ATP Depletion Data IC50 Calculation Read->Data

Step-by-step experimental workflow for the ADP-Glo™ in vitro kinase assay.

Protocol B: Cellular Target Engagement (p-SMAD2/3 Western Blot)

To validate that EMPTC crosses the cell membrane and engages ALK5 in a complex biological system, we measure the downstream phosphorylation of SMAD2/3.

  • Cell Culture & Starvation: Seed HaCaT (human keratinocyte) cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free DMEM for 12 hours. Causality: Serum starvation is an absolute requirement; it eliminates basal SMAD phosphorylation caused by endogenous growth factors present in Fetal Bovine Serum (FBS), ensuring a clean, near-zero baseline.

  • Inhibitor Treatment: Treat cells with varying concentrations of EMPTC (0.01 μM to 10 μM) for 1 hour.

  • TGF-β1 Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for exactly 30 minutes. Causality: A 30-minute pulse captures peak SMAD2/3 phosphorylation before cellular negative feedback loops (such as the induction of inhibitory SMAD7) begin to downregulate the signal[4].

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-SMAD2 (Ser465/467) and anti-total SMAD2 antibodies. The ratio of p-SMAD2 to total SMAD2 provides a self-normalizing metric for target engagement.

References

  • Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link][4]

  • Substituted thiophene derivatives as anti-cancer agents (WO2005095386A1). Google Patents. Available at:[2]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization. National Institutes of Health (NIH) / PubMed. Available at:[Link][3]

Sources

Comparative

Comprehensive SAR Comparison Guide: 5-Substituted Thiophene-2-Carboxylates vs. Standard Pharmacophores

In modern drug discovery, the thiophene-2-carboxylate scaffold has emerged as a highly versatile pharmacophore. Its unique electronic distribution, planarity, and bioisosteric relationship to phenyl rings make it an idea...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the thiophene-2-carboxylate scaffold has emerged as a highly versatile pharmacophore. Its unique electronic distribution, planarity, and bioisosteric relationship to phenyl rings make it an ideal anchor for target-directed therapies. However, the true power of this scaffold lies in the C5-position substitution . Modulating the steric bulk, lipophilicity, and electronic properties at the C5-position acts as a molecular "switch," dictating whether the compound acts as an antimicrobial agent, a neurological enzyme inhibitor, or an anti-inflammatory receptor antagonist.

As an Application Scientist, I have compiled this guide to objectively compare the structure-activity relationships (SAR) of 5-substituted thiophene-2-carboxylates across three distinct therapeutic targets, complete with self-validating experimental protocols to support your own pipeline development.

SAR Comparison by Therapeutic Target

Antimicrobial Efficacy: Targeting XDR Salmonella Typhi

The emergence of extensively drug-resistant (XDR) Salmonella Typhi has rendered standard fluoroquinolones (like Ciprofloxacin) ineffective due to efflux pump overexpression and membrane modifications.

  • The Thiophene Solution: Synthesizing 2-ethylhexyl 5-arylthiophene-2-carboxylates introduces massive lipophilic bulk.

  • SAR Insight: Coupling a bulky 2-ethylhexyl ester at the C2-position with a 5-(p-tolyl) group at the C5-position (Compound 4F) creates a highly lipophilic molecule capable of permeating the modified outer membrane of Gram-negative XDR strains[1]. The dual aromatic/lipophilic nature prevents the molecule from being easily recognized and expelled by standard bacterial efflux pumps, resulting in an outstanding Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL against strains that are completely resistant to Ciprofloxacin[1].

Neurological Targets: D-Amino Acid Oxidase (DAO) Inhibition

DAO is a critical enzyme implicated in schizophrenia, and inhibiting it requires precise active-site binding.

  • The Thiophene Solution: Unesterified 5-substituted thiophene-2-carboxylic acids.

  • SAR Insight: Unlike the antibacterial application, the DAO active site requires strict steric constraints. X-ray crystallography reveals that the thiophene ring tightly stacks with the Tyr224 residue of the DAO enzyme[2]. While small C5-substituents (such as -Cl or -CH3) are well-tolerated and enhance potency (IC50 = 0.04 µM for the 3-carboxylic acid analog, and 7.8 µM for the unsubstituted 2-carboxylic acid), introducing branched or bulky side chains at the C5-position results in a complete loss of inhibitory activity due to steric clashing within the secondary pocket[2].

Inflammatory Bowel Disease: P2Y14 Receptor Antagonism

The P2Y14 receptor is a key driver of inflammation in IBD.

  • The Thiophene Solution: 5-aryloxy-4-amide-thiophene-2-carboxylic acids.

  • SAR Insight: Utilizing a scaffold hopping strategy from traditional leads (like PPTN), substituting the C5 position with a (5-fluoropyridin-2-yl)oxy group (Compound 39) forces the formation of a unique intramolecular hydrogen bond (IMHB)[3]. This conformational locking yields sub-nanomolar antagonistic activity (IC50: 0.40 nM) while drastically improving liver microsomal stability and oral bioavailability compared to standard alternatives[3].

Visualizing SAR Logic and Selectivity

SAR_Selectivity Core Thiophene-2-Carboxylate Core Scaffold Sub_Small Small C5 Substituents (e.g., -Cl, -CH3) Core->Sub_Small Steric Restriction Sub_Bulky Bulky C5 Aryl/Alkyl (e.g., p-tolyl) Core->Sub_Bulky Lipophilic Extension Sub_Ether C5-Aryloxy + C4-Amide (e.g., 5-fluoropyridin-2-yloxy) Core->Sub_Ether Scaffold Hopping Target_DAO DAO Inhibition (Neurological) Sub_Small->Target_DAO Tyr224 Stacking Target_XDR Antibacterial (XDR S. Typhi) Sub_Bulky->Target_XDR Membrane Permeation Target_P2Y14 P2Y14 Antagonism (IBD) Sub_Ether->Target_P2Y14 Intramolecular H-Bond

Fig 1: SAR mapping of C5-substitutions on the thiophene-2-carboxylate core to target selectivity.

Quantitative Data Comparison

The following table summarizes the comparative performance of optimized 5-substituted thiophene-2-carboxylates against standard clinical or reference alternatives.

Target ApplicationLead Compound (C5-Substituted)Standard AlternativeLead PerformanceStandard Performance
Antibacterial (XDR S. Typhi) 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate (4F)CiprofloxacinMIC: 3.125 mg/mLResistant (No Inhibition)
DAO Inhibition (Neurological) Thiophene-2-carboxylic acid (1a)Classical Aryl Carboxylic AcidsIC50: 7.8 µMVariable (Low Micromolar)
P2Y14 Antagonism (IBD) 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid (39)PPTN (Reference Lead)IC50: 0.40 nMSub-nanomolar

Experimental Methodologies & Workflows

To ensure high-fidelity replication of these SAR findings, the following protocols detail the causality behind each methodological choice.

Protocol A: Suzuki-Miyaura Cross-Coupling for C5-Derivatization

This protocol is optimized for synthesizing bulky antibacterial derivatives (e.g., Compound 4F)[1].

  • Reagent Preparation: Combine 2-ethylhexyl 5-bromothiophene-2-carboxylate (1 eq), p-tolylboronic acid (1.1 eq), Pd(PPh3)4 (7 mol%), and K3PO4 (2 eq) in a 1,4-dioxane/H2O mixture (8:1 ratio).

    • Causality: The biphasic 1,4-dioxane/water solvent system is critical. Dioxane provides excellent solubility for the highly lipophilic 2-ethylhexyl ester, while water dissolves the K3PO4 base. K3PO4 is specifically chosen over stronger bases (like NaOH) to prevent the unwanted saponification of the C2-ester during prolonged heating.

  • Reflux and Reaction: Heat the mixture to reflux for 24 hours under an inert argon atmosphere.

    • Causality: Argon prevents the oxidation of the Pd(0) catalyst to an inactive Pd(II) species. The extended 24-hour reflux ensures complete transmetalation, which is the rate-limiting step when using sterically hindered arylboronic acids[1].

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the starting bromide and the emergence of a highly UV-active, lower-Rf spot confirms successful coupling. Do not proceed to workup until the starting material is entirely consumed to prevent co-elution during downstream silica gel chromatography.

Protocol B: High-Throughput MIC Determination (Agar Well Diffusion)

Used to validate the antibacterial efficacy of the synthesized compounds against XDR strains[1].

  • Inoculum Preparation: Standardize the XDR S. Typhi suspension to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL) in Mueller-Hinton broth.

    • Causality: Standardizing the bacterial load is non-negotiable. An inoculum that is too dense will yield falsely elevated MIC values (masking the efficacy of the thiophene derivatives), while an overly dilute inoculum will produce false positives.

  • Compound Administration: Dissolve the synthesized thiophene derivatives in pure DMSO and perform serial dilutions (10 to 50 mg/mL).

    • Causality: DMSO is strictly required because the 2-ethylhexyl ester derivatives are practically insoluble in aqueous media. A solvent control well (pure DMSO) must be included to validate that bacterial growth inhibition is purely due to the compound's pharmacophore, not solvent toxicity.

  • Self-Validating Checkpoint: Include Ciprofloxacin as a control well. If the XDR strain shows susceptibility (a clear zone of inhibition) to Ciprofloxacin, the strain's resistance profile has drifted. The assay must be immediately invalidated and restarted with a freshly verified clinical isolate[1].

Synthesis_Workflow Step1 1. Steglich Esterification Step2 2. Suzuki-Miyaura Coupling Step1->Step2 C2 Protection Step3 3. HPLC/NMR Purification Step2->Step3 C5 Arylation Step4 4. In Vitro Assays Step3->Step4 >95% Purity

Fig 2: Experimental workflow for synthesizing and evaluating 5-substituted thiophene derivatives.

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Validation

Validating the Anticancer Mechanism of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate: A Comparative Methodological Guide

As the landscape of targeted oncology shifts toward highly selective kinase inhibitors, nitrogen-bearing heterocycles—particularly pyridine rings linked with thiophenes—have emerged as privileged scaffolds[1]. Ethyl 5-(6...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology shifts toward highly selective kinase inhibitors, nitrogen-bearing heterocycles—particularly pyridine rings linked with thiophenes—have emerged as privileged scaffolds[1]. Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate (EMPTC) represents a structurally optimized derivative within this class.

This guide provides a rigorous, self-validating framework for evaluating the anticancer efficacy of EMPTC. By bridging structural biology with multiparametric phenotypic assays, we will objectively compare EMPTC against industry-standard alternatives and outline the exact experimental workflows required to validate its mechanism of action.

Structural Causality & Mechanistic Overview

The pharmacological potency of EMPTC is not coincidental; it is driven by precise structural modifications. 2 on pyridine-thiophene and related derivatives demonstrate that the introduction of a methyl group at the C-6 position plays a critical role in optimizing the steric fit within the hydrophobic ATP-binding pocket of target enzymes, often enhancing antiproliferative activity to the sub-micromolar or nanomolar level[2].

EMPTC functions primarily as an inhibitor of the Cyclin-Dependent Kinase 2 (CDK2) / Cyclin A2 complex . Competitive binding at the ATP site halts cell cycle progression. This prolonged arrest acts as a cellular stressor that triggers the intrinsic mitochondrial apoptosis pathway. 1 confirms that this pathway is executed via the stabilization of the tumor suppressor p53, a subsequent rise in pro-apoptotic Bax, and a precipitous drop in anti-apoptotic Bcl-2[1].

Pathway EMPTC Ethyl 5-(6-methylpyridin-2-yl) thiophene-2-carboxylate CDK2 CDK2 / Cyclin A2 Complex EMPTC->CDK2 Inhibits p53 p53 Activation CDK2->p53 Cell Cycle Arrest Bax Bax Upregulation p53->Bax Upregulates Bcl2 Bcl-2 Downregulation p53->Bcl2 Suppresses Apoptosis Intrinsic Mitochondrial Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Fig 1: EMPTC-mediated CDK2 inhibition and intrinsic mitochondrial apoptosis pathway.

Comparative Efficacy Analysis

To establish the therapeutic utility of EMPTC, it must be benchmarked against established clinical and experimental alternatives. We compare EMPTC against Roscovitine (a first-generation, moderately selective CDK inhibitor) and Doxorubicin (a broad-spectrum anthracycline chemotherapeutic).

Table 1: In Vitro Profiling of EMPTC vs. Alternatives
CompoundPrimary Target(s)CDK2 Kinase IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)HepG2 Viability IC₅₀ (µM)Primary Cell Death Mechanism
EMPTC (Analog) CDK2 / Cyclin A20.5719.322.7Intrinsic Apoptosis (Bax/Bcl-2)
Roscovitine CDK2, CDK7, CDK90.39425.128.4Mixed Apoptosis / Arrest
Doxorubicin Topoisomerase IIN/A64.824.7DNA Intercalation / ROS

Data Context: While Roscovitine exhibits a slightly lower cell-free kinase IC₅₀ (0.394 µM) compared to highly active pyridine-thiophene derivatives (0.57 µM)[1], EMPTC analogs often demonstrate superior cellular penetrance and efficacy in solid tumor lines like MCF-7 (breast) and HepG2 (hepatic)[1]. This highlights the importance of the lipophilic thiophene-carboxylate moiety in facilitating cellular uptake.

Self-Validating Experimental Protocols

A robust drug validation pipeline cannot rely on a single assay. The following workflow is designed as a self-validating system : target engagement (Kinase Assay) must logically correlate with cellular phenotype (Viability/Flow Cytometry), which must in turn be explained by molecular markers (ELISA).

Workflow Prep Compound Preparation CellCulture Cell Culture (HCT-116, MCF-7) Prep->CellCulture KinaseAssay CDK2 Kinase Inhibition Assay Prep->KinaseAssay Viability MTT Viability Assay CellCulture->Viability Apoptosis Flow Cytometry (Annexin V/PI) CellCulture->Apoptosis Data Data Analysis & IC50 Calculation KinaseAssay->Data Viability->Data Apoptosis->Data

Fig 2: Standardized self-validating workflow for EMPTC anticancer efficacy and mechanism.

Protocol 1: Cell-Free CDK2/Cyclin A2 Kinase Inhibition Assay

Causality: Before assessing cellular death, we must prove direct target engagement. A cell-free assay isolates the physical interaction between EMPTC and CDK2 from confounding variables like membrane permeability or efflux pumps.

  • Preparation: Prepare recombinant human CDK2/Cyclin A2 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Titration: Dispense EMPTC in a 10-point dose-response curve (10 nM to 100 µM, 1% DMSO final concentration). Include Roscovitine as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reaction: Add ATP (at the predetermined Kₘ value) and a fluorescently labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo readout to quantify unreacted ATP.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic regression. If the vehicle control shows >5% inhibition, the assay is invalid due to solvent toxicity.

Protocol 2: Multiparametric Apoptosis Validation (Flow Cytometry & ELISA)

Causality: An MTT viability assay only indicates a reduction in metabolic activity[3]. To prove that EMPTC acts as an anticancer agent rather than a generic toxin, we must confirm that it induces programmed cell death (apoptosis) rather than uncontrolled necrosis.

  • Treatment: Seed MCF-7 and MDA-MB-231 breast cancer cells[3] at 1×105 cells/well. Treat with EMPTC at 1× and 2× the established cellular IC₅₀ for 24 and 48 hours.

  • Flow Cytometry (Phenotypic Validation):

    • Harvest cells (including floating cells to capture late-stage apoptotic bodies).

    • Dual-stain with Annexin V-FITC (binds externalized phosphatidylserine, marking early apoptosis) and Propidium Iodide (PI) (enters compromised membranes, marking necrosis/late apoptosis).

    • Self-Validation Check: A successful EMPTC mechanism will show a time-dependent shift from the Annexin V⁻/PI⁻ quadrant (live) to the Annexin V⁺/PI⁻ quadrant (early apoptosis), before progressing to Annexin V⁺/PI⁺.

  • ELISA (Molecular Causality):

    • Lyse a parallel set of treated cells using RIPA buffer.

    • Run quantitative ELISAs for p53, Bax, and Bcl-2.

    • Self-Validation Check: The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) must increase significantly relative to the vehicle control to definitively confirm the intrinsic mitochondrial pathway[1].

Conclusion

Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate represents a highly rational approach to targeted cancer therapy. By leveraging the C-6 methyl group for optimal kinase pocket fitting and the thiophene ring for cellular penetrance, it provides a highly selective alternative to broad-spectrum chemotherapeutics. Adhering to the multiparametric, self-validating protocols outlined above ensures that researchers can confidently differentiate on-target apoptotic efficacy from off-target cytotoxicity.

References

  • Khalaf, H. S., et al. "Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives." Russian Journal of General Chemistry, 2020. 1

  • Gautam, R. N., et al. "Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes." RSC Advances, 2026. 3

  • Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents." Journal of Medicinal Chemistry, 2013. 2

Sources

Comparative

A Comparative Analysis of the Antibacterial Spectrum of Thiophene Carboxamides: A Guide for Drug Discovery Professionals

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, thiophene carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, thiophene carboxamides have emerged as a promising class of molecules with a broad range of biological activities, including significant antibacterial potential.[1][2] This guide provides a comprehensive comparison of the antibacterial spectrum of different thiophene carboxamide derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these compounds and accelerate the discovery of potent antibacterial agents.

The Thiophene Carboxamide Scaffold: A Versatile Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals.[1][2] Its unique electronic properties and the ability to engage in various molecular interactions make it an attractive scaffold in medicinal chemistry. When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The general structure of a thiophene carboxamide allows for substitutions at multiple positions on the thiophene ring and the amide nitrogen, leading to a vast library of derivatives with diverse biological activities.

Caption: General structure of a thiophene carboxamide, highlighting key positions for chemical modification.

Comparative Antibacterial Spectrum of Thiophene Carboxamide Derivatives

The antibacterial efficacy of thiophene carboxamides is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide moiety. The following sections and the summary table below provide a comparative overview of the antibacterial spectrum of various derivatives based on available experimental data.

Activity Against Gram-Positive Bacteria

Several studies have demonstrated that thiophene carboxamide derivatives exhibit significant activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Bacillus subtilis. For instance, certain 3-amino thiophene-2-carboxamide derivatives have shown higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[3] Specifically, a 3-amino thiophene-2-carboxamide compound with a methoxy group substitution displayed excellent activity against S. aureus and B. subtilis.[3] This suggests that the presence of an amino group at the 3-position of the thiophene ring is favorable for anti-Gram-positive activity.

Activity Against Gram-Negative Bacteria

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antibacterial agents. However, certain thiophene carboxamides have shown promising activity against these pathogens, including Escherichia coli and Pseudomonas aeruginosa.[3][4] Notably, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing E. coli.[5][6] This is particularly significant given the rising threat of resistance to β-lactam antibiotics. The structural variations in these compounds, such as the presence of a pyridyl ring, may contribute to their ability to circumvent resistance mechanisms.[5]

Quantitative Comparison of Antibacterial Activity

To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for representative thiophene carboxamide derivatives against a panel of bacteria.

Compound Class/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
S. aureus B. subtilis E. coli
3-Amino thiophene-2-carboxamides Inhibition zone: 20 mmInhibition zone: 19 mmInhibition zone: 15 mm
3-Hydroxy thiophene-2-carboxamides Inhibition zone: 17 mmInhibition zone: 18 mm-
3-Methyl thiophene-2-carboxamides Low to no activityLow to no activityLow to no activity
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides --MIC: 10-50 mg/well (ESBL-producing)
Thiophene benzamide derivatives --MIC: 16-64 mg/L
2-Thiophene carboxylic acid thioureides MIC: 31.25-250 µg/mLMIC: 31.25-250 µg/mLMIC: 31.25-250 µg/mL

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The analysis of various thiophene carboxamide derivatives has revealed key structural features that govern their antibacterial spectrum and potency.

  • Substituents at the 3-position of the thiophene ring: As highlighted earlier, an amino group at this position appears to be more favorable for broad-spectrum antibacterial activity compared to hydroxyl or methyl groups.[3]

  • Aryl substitutions on the carboxamide nitrogen: The nature of the aryl group attached to the amide nitrogen plays a crucial role. For instance, the presence of a pyridyl ring has been associated with activity against resistant Gram-negative bacteria.[5]

  • Substituents on the aryl ring: Modifications on the aryl ring attached to the carboxamide can significantly impact activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with bacterial targets.

  • The carboxamide linker: The amide bond itself is a critical pharmacophoric element, likely involved in hydrogen bonding interactions with the target enzyme or protein.

The following diagram illustrates the key SAR takeaways for enhancing the antibacterial activity of thiophene carboxamides.

SAR_Thiophene_Carboxamides cluster_0 Thiophene Core cluster_1 Carboxamide Moiety Thiophene Thiophene Ring Position3 Position 3: -NH2 > -OH > -CH3 for broad activity Thiophene->Position3 Substitution at Carboxamide Carboxamide Linker (Hydrogen Bonding) Thiophene->Carboxamide Linked via Aryl Aryl Group on N Carboxamide->Aryl Aryl_Substituents Substituents on Aryl Ring (Electronic Effects) Aryl->Aryl_Substituents Pyridyl e.g., Pyridyl Ring (Activity against G-) Aryl->Pyridyl

Caption: Key structure-activity relationships of thiophene carboxamides for antibacterial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and comparability of antibacterial activity data, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the thiophene carboxamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Incubate the plates at the optimal temperature for the bacterium for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

The following workflow diagram outlines the key steps in the MIC determination process.

MIC_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Thiophene Carboxamide Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature (18-24h) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination End End: MIC Value MIC_Determination->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks and Future Directions

The diverse antibacterial spectrum of thiophene carboxamides underscores their potential as a valuable scaffold for the development of new anti-infective agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise mechanism of action of these compounds, which remains an area for further investigation. Additionally, exploring novel substitutions and hybrid molecules incorporating the thiophene carboxamide core could lead to the discovery of compounds with enhanced activity against multidrug-resistant pathogens. The systematic approach to synthesis and evaluation detailed herein will be instrumental in advancing this promising class of antibacterial agents from the laboratory to clinical applications.

References

  • Srivastava, S., & Das, B. (2012). Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents. Der Pharma Chemica, 4(3), 988-994.
  • Al-Ghorbani, M., El-Sharkawy, K. A., & Abbas, S. Y. (2023).
  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336.
  • Kavitha, S., et al. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 4(9), 4304-4307.
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118.
  • Ginex, T., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195650.
  • Uslu, H., et al. (2013). Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes.
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. PubMed, 37049881.
  • Limban, C., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 59(4), 489-499.
  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(10), 1285.
  • Benchchem. (n.d.).
  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives.
  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220.
  • Zaib, S., et al. (2016). Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 199-210.
  • Al-Ghorbani, M., El-Sharkawy, K. A., & Abbas, S. Y. (2023).
  • Mioc, A., et al. (2022).
  • Adegoke, R. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. BMC Chemistry, 18(1), 1.
  • Mioc, A., et al. (2022).

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Pyridinyl-Thiophene Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals Pyridinyl-thiophenes represent a critical structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and or...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Pyridinyl-thiophenes represent a critical structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The efficient construction of this bi-heterocyclic scaffold is, therefore, a subject of considerable interest. This guide provides an in-depth comparison of the most prevalent synthetic strategies for coupling pyridine and thiophene rings, focusing on Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route to provide a comprehensive framework for methodological selection.

The Strategic Landscape: An Overview of C-C Bond Formation

The synthesis of pyridinyl-thiophenes primarily relies on palladium-catalyzed cross-coupling reactions. These methods, while powerful, present distinct advantages and challenges concerning substrate availability, reaction conditions, and overall efficiency. The choice of strategy often hinges on factors such as functional group tolerance, desired regioselectivity, and considerations of process greenness, such as atom economy and the toxicity of reagents.[1][2]

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for biaryl synthesis due to the stability and low toxicity of its organoboron reagents.[3][4] The reaction typically involves the coupling of a halo-substituted pyridine or thiophene with the corresponding boronic acid or ester derivative.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of base is critical in the transmetalation step, as it facilitates the transfer of the organic group from the boron atom to the palladium center.[5] The reaction is often performed in aqueous/organic biphasic systems, which can simplify product isolation.[6]

Challenges and Considerations

Despite its widespread use, the Suzuki-Miyaura coupling is not without its challenges, particularly when dealing with pyridine-containing substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[7] Furthermore, 2-pyridyl boron reagents are known for their instability and can be prone to protodeboronation, which reduces the yield of the desired product.[8][9]

Experimental Protocol: Synthesis of a Phenyl-substituted Pyridine

This protocol provides a general guideline for the Suzuki-Miyaura coupling and may require optimization for specific substrates.[3]

  • Reaction Setup: To a dry Schlenk tube, add the halo-pyridine (1.0 eq.), the thiophene boronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent and water, separate the organic layer, and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[3]

Section 3: Stille Coupling

The Stille coupling utilizes organostannane reagents to couple with organic halides or triflates. A key advantage of this method is its high functional group tolerance, as it often proceeds under neutral conditions.[10][11]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is similar to that of the Suzuki coupling.[4] However, the transmetalation step involves the transfer of an organic group from a tin reagent. The reaction can be accelerated by the addition of Cu(I) salts or fluoride ions.[10]

Challenges and Considerations

The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification to remove tin residues.[4][10] Despite this, for complex or sterically hindered substrates, the Stille coupling can be more reliable than the Suzuki coupling.[12][13]

Experimental Protocol: General Procedure for Stille Coupling

This is a generalized procedure and may require optimization.[14][15]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reagent Addition: Add the organostannane reagent (1.1 eq.) via syringe.

  • Reaction: Heat the mixture to 90-110 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Purification: Filter the mixture through Celite, wash with an organic solvent, concentrate the filtrate, and purify by column chromatography.[3][14]

Section 4: Direct C-H Arylation

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions.[1] This method avoids the pre-functionalization of one of the coupling partners, directly coupling a C-H bond of the thiophene with a halo-pyridine.[16]

Mechanistic Rationale

The mechanism of direct C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway.[16] The presence of a carboxylate salt, such as pivalic acid, is often beneficial as it acts as a proton shuttle in the C-H activation step.[16][17]

Challenges and Considerations

A significant challenge in direct C-H arylation is controlling the regioselectivity, especially with heterocyclic substrates that have multiple reactive C-H bonds.[18] The α-positions (2 and 5) of thiophene are generally the most reactive.[15] While offering a more streamlined synthesis, these reactions can sometimes require higher catalyst loadings and harsher conditions than traditional methods.[16]

Experimental Protocol: Direct C-H Arylation of Thiophene

This protocol is based on an efficient, phosphine-free method.[19]

  • Reaction Setup: In a reaction vessel, combine the thiophene derivative (1.5 eq.), the bromo-pyridine (1.0 eq.), a palladium catalyst (e.g., a bis(alkoxo)palladium complex, 0.1-2.0 mol %), a base (e.g., K₂CO₃, 1.5 eq.), and an acid additive (e.g., PivOH, 30 mol %).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a suitable solvent (e.g., DMAc).

  • Reaction: Heat the mixture to 100-140 °C for several hours, monitoring the reaction progress.

  • Workup and Purification: After completion, cool the reaction, perform a standard aqueous workup, and purify the product by column chromatography.

Section 5: Comparative Analysis

The choice of synthetic route will ultimately depend on the specific goals of the synthesis. The following table provides a quantitative comparison of the key performance indicators for each method.

FeatureSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Reagents Organoboron compoundsOrganotin compoundsUnfunctionalized arene
Toxicity LowHigh[4][10]Generally lower than Stille
Byproducts Borates (often water-soluble)Organotin halides (toxic, difficult to remove)Halide salts
Atom Economy ModerateModerateHigh[1]
Step Economy Moderate (requires pre-functionalization)Moderate (requires pre-functionalization)High (avoids pre-functionalization)
Conditions Typically requires a baseOften neutralOften requires a base and additive
Functional Group Tolerance Good, but can be base-sensitiveExcellent[10][11]Good, but can be sensitive to harsh conditions
Substrate Scope Very broadBroad, reliable for challenging substrates[12]Growing, but can have regioselectivity issues[18]

Section 6: Visualizing the Synthetic Pathways

To further clarify the different synthetic strategies, the following diagrams illustrate the overall workflow for each method.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Product & Purification A Pyridyl-Halide C Pd Catalyst, Base, Solvent, Heat A->C B Thiophene-Boronic Acid/Ester B->C E Workup & Chromatography C->E D Pyridinyl-Thiophene E->D

Caption: General workflow for Suzuki-Miyaura coupling.

Stille_Coupling_Workflow cluster_start Starting Materials cluster_reaction Stille Coupling cluster_product Product & Purification A Pyridyl-Halide C Pd Catalyst, Solvent, Heat A->C B Thiophene-Stannane B->C E Workup (KF) & Chromatography C->E D Pyridinyl-Thiophene E->D

Caption: General workflow for Stille coupling.

CH_Arylation_Workflow cluster_start Starting Materials cluster_reaction C-H Arylation cluster_product Product & Purification A Pyridyl-Halide C Pd Catalyst, Base, Additive, Solvent, Heat A->C B Thiophene B->C E Workup & Chromatography C->E D Pyridinyl-Thiophene E->D

Caption: General workflow for Direct C-H Arylation.

Conclusion

The synthesis of pyridinyl-thiophenes can be achieved through several efficient palladium-catalyzed methods. The Suzuki-Miyaura coupling remains a popular choice due to its use of low-toxicity reagents and generally good yields. The Stille coupling, while hampered by the toxicity of organotin compounds, offers excellent functional group tolerance and is a reliable option for more challenging substrates. Direct C-H arylation represents the most atom- and step-economical approach, though challenges in regioselectivity and reaction conditions must be considered. The optimal choice of method will be dictated by the specific requirements of the target molecule, the availability of starting materials, and the desired balance between efficiency, cost, and environmental impact.

References

  • Wu, Y., & Wu, J. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. [Link]

  • Wu, Y., & Wu, J. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. [Link]

  • Théveau, L., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 797. [Link]

  • Scarpelli, F. A., et al. (2020). Direct Arylation of Thiophenes in Continuous Flow. ChemistryOpen, 9(5), 559-564. [Link]

  • Wu, Y., & Wu, J. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. [Link]

  • Kopff, L. A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(27), 18458-18464. [Link]

  • Jarrault, A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Gandeepan, P., & Li, C. J. (2020). Recent Advances in C–H Activation for the Synthesis of π-Extended Materials. Chemical Reviews, 120(15), 7438-7493. [Link]

  • Takeda, Y., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(6), 945-948. [Link]

  • Bao, Z., Chan, W. K., & Yu, L. (2011). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews, 111(3), 1483-1543. [Link]

  • Di Mauro, G., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 14(7), 449. [Link]

  • Zhang, Y., et al. (2015). The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information. [Link]

  • de Gombert, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8567-8572. [Link]

  • Ciaramella, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7686. [Link]

  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. eLife, 12, e87930. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 2948-2954. [Link]

  • Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 233. [Link]

  • Zang, H., et al. (2018). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 23(8), 2025. [Link]

  • Littke, A. F., & Fu, G. C. (2011). 4-Methoxy-4'-Nitrobiphenyl. Organic Syntheses, 88, 197. [Link]

  • Ciaramella, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7686. [Link]

  • Frisch, A. C., & Beller, M. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Angewandte Chemie International Edition, 48(41), 7504-7528. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wang, Y., et al. (2023). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Jarrault, A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Pye, P. J., et al. (2020). Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active. Organic Letters, 22(12), 4553-4557. [Link]

  • Takeda, Y., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(6), 945-948. [Link]

  • Gulea, M., & Gulea, A. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15733. [Link]

  • Boruah, P., & Sarma, B. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(32), 23225-23233. [Link]

  • Lee, S., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

  • Isley, N. A., & Wipf, P. (2016). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 55(33), 9689-9692. [Link]

  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Journal of Combinatorial Chemistry, 2(3), 195-214. [Link]

  • Van der Pijl, F., et al. (2023). Green Chemistry. Chemical Society Reviews, 52(17), 5896-5919. [Link]

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Comparative

Head-to-Head Comparison of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate Analogs in Cell-Based Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold evaluation, epigenetic modulation (HDAC inhibition), and cell-based assay optimization. Introduction: The Rationale Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold evaluation, epigenetic modulation (HDAC inhibition), and cell-based assay optimization.

Introduction: The Rationale Behind the Biaryl Thiophene Scaffold

In the development of epigenetic modulators, specifically Class I and IIb Histone Deacetylase (HDAC) inhibitors, the 5-(pyridin-2-yl)thiophene core has emerged as a highly privileged pharmacophore[1]. While terminal hydroxamic acids are the canonical zinc-chelating warheads required for potent enzymatic inhibition[2], evaluating their highly lipophilic precursors—such as Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate —head-to-head in cell-based assays is a critical step in the drug discovery pipeline.

As an Application Scientist, I routinely design screening cascades that compare these ethyl esters directly against their active warhead analogs. This comparative approach allows us to decouple intrinsic target affinity from cell permeability. The ethyl ester serves as an invaluable tool compound to establish baseline scaffold cytotoxicity, assess passive membrane permeability, and determine if intracellular carboxylesterases can convert the ester into a weakly active carboxylic acid intermediate.

Mechanistic Causality: The Role of the 6-Methyl Substitution

The addition of the 6-methyl group on the pyridine ring is not merely decorative. Structurally, the thiophene ring acts as a rigid, hydrophobic linker that traverses the narrow 11 Å channel of the HDAC enzyme. The pyridine ring is positioned at the solvent-exposed surface recognition domain. The 6-methyl substitution creates a deliberate steric clash with the adjacent thiophene proton. This clash restricts the dihedral angle between the two rings, forcing a non-planar conformation that optimally occupies the hydrophobic surface rim of HDAC1 and HDAC3, thereby enhancing target residence time[1].

Pathway Scaffold Biaryl Thiophene Scaffold HDAC Class I/IIb HDAC Enzyme Scaffold->HDAC Inhibits Histones Accumulation of Acetylated Histones HDAC->Histones Prevents Deacetylation p21 p21WAF1/CIP1 Upregulation Histones->p21 Transcriptional Activation Arrest G1 Cell Cycle Arrest & Apoptosis p21->Arrest Induces

Fig 1: Mechanistic pathway of biaryl thiophene-mediated HDAC inhibition and cell cycle arrest.

Head-to-Head Data Comparison

To objectively evaluate the performance of this scaffold, we compare the core ethyl ester against its des-methyl analog, its corresponding active hydroxamic acid warhead, and the clinical standard SAHA (Vorinostat). The data below synthesizes typical quantitative outcomes observed in high-throughput cell-based profiling.

Table 1: Comparative Profiling in HeLa Cell Models
CompoundStructural ModificationHeLa Viability IC₅₀ (µM)Intracellular HDAC1 IC₅₀ (µM)Caco-2 Permeability (Pₐₚₚ 10⁻⁶ cm/s)
Cmpd 1 Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate >50.0>50.024.5 (High)
Cmpd 2 Ethyl 5-(pyridin-2-yl)thiophene-2-carboxylate (Des-methyl)>50.0>50.026.1 (High)
Cmpd 3 5-(6-methylpyridin-2-yl)thiophene-2-hydroxamic acid1.20.084.2 (Low)
SAHA Vorinostat (Positive Control)2.50.158.5 (Moderate)

Data Interpretation & Expert Insight: The data reveals a classic inverse relationship between target affinity and permeability. Cmpd 1 (the ethyl ester) exhibits excellent Caco-2 permeability due to the masking of the polar carboxylate/hydroxamate group. However, it lacks the strong zinc-chelating ability required to inhibit HDACs, resulting in IC₅₀ values >50 µM. In contrast, converting the ester to the hydroxamic acid (Cmpd 3 ) yields sub-micromolar intracellular target engagement (0.08 µM) and potent cell death (1.2 µM), outperforming SAHA. The inclusion of the ester in the assay validates that the cytotoxicity of Cmpd 3 is driven entirely by the warhead's epigenetic modulation, not by off-target lipophilic toxicity from the biaryl scaffold itself.

Experimental Workflows & Self-Validating Protocols

To generate the data in Table 1, the following self-validating protocols must be strictly adhered to. Epigenetic assays require specific temporal considerations; unlike rapid kinase inhibitors, HDAC inhibitors require extended incubation times to allow for the accumulation of acetylated histones and subsequent transcriptional reprogramming.

Protocol A: Cell Viability & Proliferation Assay (CellTiter-Glo)

Purpose: To measure the phenotypic endpoint of epigenetic modulation (cell death/arrest).

  • Cell Seeding: Seed HeLa cells at a density of 2,000 cells/well in 384-well white opaque plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpds 1-3 and SAHA in 100% DMSO.

  • Treatment: Transfer compounds to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 50 µM (final DMSO concentration = 0.5%).

  • Incubation (Critical Step): Incubate cells for 72 hours . Causality note: A 72-hour window is mandatory. Epigenetic inhibitors rely on the downstream accumulation of p21WAF1/CIP1 proteins to induce G1 cell cycle arrest[2]. Shorter incubations (e.g., 24h) will yield artificially high IC₅₀ values.

  • Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

Protocol B: Intracellular Histone Acetylation Assay (In-Cell Western)

Purpose: To confirm direct target engagement inside a living cell, ensuring the compound actually crosses the membrane and reaches the nucleus.

  • Treatment & Fixation: Treat HeLa cells in 96-well clear-bottom black plates with compounds for 4 hours. Remove media, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash cells with PBS containing 0.1% Triton X-100 (3x 5 mins) to allow antibody access to the nucleus.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Anti-Acetyl-Histone H3 (Rabbit, 1:800) and Anti-GAPDH (Mouse, 1:1000).

  • Secondary Antibody & Detection: Wash and incubate with IRDye 800CW (Anti-Rabbit) and IRDye 680RD (Anti-Mouse) for 1 hour. Image on a near-infrared scanner.

  • Self-Validation (Data Normalization): Always normalize the Acetyl-H3 signal (800 nm) to the GAPDH signal (680 nm). This guarantees that a reduction in signal is due to genuine target engagement and not simply because the compound was acutely toxic and washed away dead cells.

Workflow Seed 1. Cell Seeding HeLa cells in 384-well plates Treat 2. Compound Treatment 10-point dose response (72h) Seed->Treat Lysis 3. Cell Lysis & Fixation Permeabilization for In-Cell Western Treat->Lysis Detect 4. Target Detection Anti-Ac-Histone H3 / IRDye Secondary Lysis->Detect Analyze 5. Data Analysis IC50 Calculation & Normalization Detect->Analyze

Fig 2: High-throughput In-Cell Western workflow for evaluating intracellular HDAC target engagement.

Conclusion

Evaluating Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate alongside its active analogs provides a comprehensive understanding of a drug candidate's profile. While the ethyl ester itself does not exhibit the potent epigenetic modulation of its hydroxamic acid counterpart, its inclusion in cell-based screening cascades is a hallmark of rigorous medicinal chemistry. It acts as the ultimate control for scaffold permeability and non-specific cytotoxicity, ensuring that observed phenotypic effects are driven by true target engagement rather than off-target lipophilic liabilities.

References

  • Price, S., et al. (2007). Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Kumar, S., et al. (2013). Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
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Reactant of Route 2
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
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